PF-4950834
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1256264-62-6 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26) |
InChI Key |
RDEQMEOWUFYGDZ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4950834; PF 4950834; PF4950834. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PF-4950834: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4950834 is a potent, selective, and orally bioavailable small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and inflammatory conditions. This compound has been developed as a selective inhibitor of ROCK to investigate the therapeutic potential of targeting this pathway.
Molecular Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ROCK kinases.[1][2] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.
Kinase Selectivity Profile
This compound exhibits high potency and selectivity for ROCK kinases, with a preference for ROCK2 over ROCK1. Its selectivity has been profiled against a panel of kinases, demonstrating significant inhibition of other kinases within the AGC family at higher concentrations.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| ROCK2 | 8.35 |
| ROCK1 | 33.12 |
| PRKG1 | 102 |
| PKN1 | 216 |
| SGK2 | 321 |
| PRKG2 | 384 |
| MSK1 | 411 |
| PKA | 424 |
| PRKX | 457 |
| MSK2 | 578 |
| p70S6K | 736 |
| PKCη | 756 |
| SGK1 | 2900 |
Data sourced from MedChemExpress, citing Rajagopalan LE, et al. J Pharmacol Exp Ther. 2010 Jun;333(3):707-16.[1]
Cellular Effects and Pharmacological Properties
Inhibition of ROCK by this compound leads to a variety of downstream cellular effects, primarily related to the modulation of the actin cytoskeleton and cell adhesion.
Inhibition of Myosin Light Chain Phosphorylation
A primary downstream effect of ROCK inhibition is the decreased phosphorylation of Myosin Light Chain (MLC). This leads to reduced actomyosin contractility. In studies with alveolar macrophages from COPD patients, treatment with this compound resulted in a decrease in phosphorylated MLC levels following bacterial challenge.
Modulation of Cell Migration and Chemotaxis
This compound has been shown to inhibit the migration of various immune cells. It effectively blocks stromal cell-derived factor-1alpha (SDF-1α)-mediated chemotaxis of T lymphocytes in vitro. Furthermore, it has been demonstrated to inhibit neutrophil migration.
Regulation of Endothelial Cell Function
In activated human endothelial cells, this compound inhibits the synthesis of key adhesion molecules, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). It also reduces the secretion of pro-inflammatory chemokines, including Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).
Enhancement of Macrophage Efferocytosis
In a study involving alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from patients with Chronic Obstructive Pulmonary Disease (COPD), this compound was found to enhance the efferocytosis of apoptotic neutrophils.[3] This suggests a potential role for ROCK inhibitors in resolving inflammation.
Signaling Pathway
The primary signaling pathway affected by this compound is the RhoA/ROCK pathway. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (IC50) of this compound against ROCK and other kinases.
General Protocol:
-
Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
PF-4950834: An In-Depth Profile of a Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ROCK1 and ROCK2 inhibition profile of PF-4950834, a potent and selective Rho kinase (ROCK) inhibitor. The document details the compound's inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Introduction to Rho Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular processes, including cytoskeletal organization, cell adhesion and motility, smooth muscle contraction, and gene expression. While the two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, they are not functionally redundant and can have distinct roles depending on the cellular context. Dysregulation of the ROCK signaling pathway has been implicated in various pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, making ROCK a compelling target for therapeutic intervention.
This compound (N-methyl-3-{[(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide) is an ATP-competitive inhibitor of ROCK. This guide focuses on its specific inhibitory profile against the two ROCK isoforms.
Inhibition Profile of this compound
This compound demonstrates potent inhibition of both ROCK1 and ROCK2, with a notable selectivity for ROCK2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights this compound as a valuable tool for investigating the specific roles of ROCK isoforms.
| Target | IC50 (nM) |
| ROCK1 | 33.12[1] |
| ROCK2 | 8.35[1] |
Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases.
Experimental Protocols
The inhibitory activity of this compound was determined using biochemical enzyme assays.[2] While the specific details for the this compound assays are proprietary, a general methodology for a typical in vitro ROCK kinase inhibition assay is described below.
General In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol outlines a common method for determining the IC50 value of a compound against ROCK kinases.
Objective: To measure the concentration-dependent inhibition of ROCK1 and ROCK2 by a test compound.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MYPT1 antibody for ELISA)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the ROCK enzyme (either ROCK1 or ROCK2) to each well.
-
Incubate the enzyme and compound mixture for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate (e.g., MYPT1) and ATP to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. The luminescent signal is read using a plate reader.
-
ELISA-based: Stop the reaction and use a specific antibody that recognizes the phosphorylated substrate (e.g., phospho-MYPT1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection with a chromogenic substrate. The absorbance is read using a plate reader.
-
-
Data Analysis:
-
The raw data (luminescence or absorbance) is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical ROCK signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.
Caption: Canonical RhoA/ROCK Signaling Pathway.
Caption: Generalized Workflow for an In Vitro Kinase Assay.
Conclusion
This compound is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2, with a roughly four-fold selectivity for ROCK2. This characteristic makes it a valuable pharmacological tool for dissecting the distinct physiological and pathological roles of the two ROCK isoforms. The methodologies outlined in this guide provide a framework for the in vitro characterization of such inhibitors, which is a critical step in the drug discovery and development process. Further cellular and in vivo studies are essential to fully elucidate the therapeutic potential of selective ROCK inhibition.
References
PF-4950834: A Technical Guide to a Potent Rho Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4950834 is a potent, selective, and orally bioavailable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As an ATP-competitive inhibitor, this compound targets both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and contraction. Due to the central role of the Rho/ROCK pathway in various pathologies, particularly those involving inflammation and cardiovascular disease, this compound has emerged as a valuable research tool and a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its biological target, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Biological Target and Mechanism of Action
The primary biological targets of this compound are the serine/threonine kinases ROCK1 and ROCK2.[1] These kinases are downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in various cellular functions by phosphorylating a number of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).
Mechanism of Action: this compound acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to the serine/threonine residues of ROCK substrates. This inhibition leads to a downstream cascade of events, including the dephosphorylation of MLC, resulting in the disassembly of actin stress fibers and a reduction in cell contractility and motility.
Quantitative Data
The inhibitory activity of this compound against ROCK1, ROCK2, and a panel of other kinases has been determined through various biochemical and cellular assays.
| Kinase | IC50 (nM) |
| ROCK2 | 8.35 |
| ROCK1 | 33.12 |
| PRKG1 | 102 |
| PKN1 | 216 |
| SGK2 | 321 |
| PRKG2 | 384 |
| MSK1 | 411 |
| PKA | 424 |
| PRKX | 457 |
| MSK2 | 578 |
| P70S6K | 736 |
| PKCη | 756 |
| SGK1 | 2900 |
| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data derived from biochemical assays. |
Signaling Pathway
The inhibition of ROCK by this compound disrupts the canonical RhoA/ROCK signaling pathway, which has significant implications for cellular function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
ROCK Kinase Activity Assay
This assay is used to determine the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ROCK enzyme, and MBP substrate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Western Blot for Myosin Light Chain (MLC) Phosphorylation
This cellular assay assesses the ability of this compound to inhibit ROCK-mediated phosphorylation of MLC in cells.
Materials:
-
Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Thrombin or Lipopolysaccharide - LPS)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a known ROCK activator (e.g., thrombin) for a short period (e.g., 5-10 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-MLC2 and total MLC2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 signal.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Cell line (e.g., T-lymphocytes or endothelial cells)
-
Transwell inserts with appropriate pore size
-
Cell culture medium
-
Chemoattractant (e.g., SDF-1α for lymphocytes)
-
This compound
-
Calcein-AM or DAPI for cell staining
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add a chemoattractant to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition compared to the untreated control.
Endothelial Cell Adhesion Molecule Expression Assay
This assay determines the effect of this compound on the expression of adhesion molecules on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Primary antibodies: anti-VCAM-1, anti-ICAM-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture HUVECs to confluency in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α for several hours (e.g., 4-6 hours) to induce the expression of adhesion molecules.
-
For flow cytometry: Detach the cells, incubate with primary antibodies against VCAM-1 and ICAM-1, followed by a fluorescently labeled secondary antibody. Analyze the cells using a flow cytometer.
-
For immunofluorescence: Fix the cells, permeabilize, and incubate with primary and fluorescently labeled secondary antibodies. Visualize the expression of adhesion molecules using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of VCAM-1 and ICAM-1 expression.
Experimental Workflows
The following diagrams illustrate the general workflows for characterizing a ROCK inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to modulate the RhoA/ROCK signaling pathway makes it an invaluable tool for investigating the physiological and pathological roles of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of inflammation, cardiovascular disease, and other ROCK-associated disorders. Further research into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for their potential translation into clinical applications.
References
The Role of PF-4950834 in Inflammatory Pathways: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammation is a hallmark of numerous diseases, including Chronic Obstructive Pulmonary Disease (COPD). A key process in the resolution of inflammation is the clearance of apoptotic cells by phagocytes, a process known as efferocytosis. Defective efferocytosis in COPD contributes to the persistence of inflammation. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a critical regulator of cellular processes involved in inflammation and airway remodeling. PF-4950834, a potent and selective ROCK inhibitor, has emerged as a promising therapeutic candidate. This technical guide details the role of this compound in inflammatory pathways, with a specific focus on its ability to enhance efferocytosis in macrophages from COPD patients. We provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the effects of this compound, and a summary of its quantitative inhibitory activity.
Introduction: The Inflammatory Landscape of COPD and the Role of Efferocytosis
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. The underlying pathology is driven by a chronic inflammatory response to inhaled noxious particles or gases, primarily cigarette smoke.[1] This inflammation involves a variety of immune cells, including macrophages, neutrophils, and lymphocytes, which release a cascade of pro-inflammatory mediators.
A critical defect in the inflammatory process in COPD is the impaired clearance of apoptotic cells, a process known as efferocytosis.[1][2] In healthy tissues, the swift removal of apoptotic cells by phagocytes, predominantly macrophages, is essential for maintaining tissue homeostasis and preventing the release of potentially damaging intracellular contents. In COPD, this clearance mechanism is defective, leading to an accumulation of apoptotic and secondary necrotic cells, which in turn perpetuates the inflammatory cycle and contributes to tissue damage.
The ROCK Signaling Pathway: A Key Player in Inflammation
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of various cellular functions, including cell adhesion, migration, proliferation, and contraction.[1] In the context of inflammation, the ROCK pathway is implicated in several processes:
-
Leukocyte Migration: ROCK signaling is involved in the migration of inflammatory leukocytes to sites of inflammation.
-
Airway Remodeling: In COPD, ROCK is activated in endothelial cells and contributes to airway smooth muscle contraction and fibrosis.[1]
-
Pro-inflammatory Mediator Release: Activation of the ROCK pathway can lead to the activation of transcription factors such as NF-κB, which promotes the expression and release of pro-inflammatory cytokines.
Given its central role in these processes, the ROCK pathway has become an attractive target for therapeutic intervention in chronic inflammatory diseases like COPD.
This compound: A Potent and Selective ROCK Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the ROCK pathway. It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.
Quantitative Data
The inhibitory activity of this compound has been quantified in biochemical assays, demonstrating its high potency and selectivity.
| Target | IC50 (nM) |
| ROCK1 | 33.12 |
| ROCK2 | 8.35 |
Table 1: Inhibitory concentration (IC50) values of this compound against ROCK1 and ROCK2 kinases.
This compound and the Enhancement of Efferocytosis in COPD
A key finding regarding the role of this compound in inflammatory pathways is its ability to enhance efferocytosis by macrophages from COPD patients.[1] Studies have shown that while macrophages from individuals with COPD exhibit a reduced capacity for efferocytosis compared to healthy controls, treatment with this compound can restore this function.[1]
Experimental Evidence
In a pivotal study by Bewley et al. (2016), the effect of this compound on efferocytosis was investigated using alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from both healthy donors and COPD patients. The key findings were:
-
Macrophages from COPD patients displayed significantly lower levels of efferocytosis compared to those from healthy individuals.[1]
-
Treatment with 200 nM this compound significantly enhanced efferocytosis in both AM and MDM from COPD patients.[3]
-
Importantly, this compound did not affect bacterial phagocytosis or early intracellular bacterial killing by these macrophages, suggesting a specific effect on the efferocytosis pathway.[1]
These findings highlight the potential of this compound to address a core defect in the resolution of inflammation in COPD.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on macrophage efferocytosis, based on the protocols described by Bewley et al. (2016).
Isolation and Culture of Macrophages
-
Alveolar Macrophages (AM): AM are obtained from broncho-alveolar lavage (BAL) fluid from healthy volunteers and patients with COPD (GOLD stage II/III). Cells are washed and resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Monocyte-Derived Macrophages (MDM): Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. Monocytes are cultured for 7-10 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF to differentiate into macrophages.
Preparation of Apoptotic Neutrophils
-
Neutrophils are isolated from the peripheral blood of healthy donors.
-
Apoptosis is induced by incubating the neutrophils in RPMI-1640 medium for 18-24 hours at 37°C in a 5% CO2 atmosphere.
-
Apoptotic neutrophils are then labeled with a fluorescent dye, such as PKH-26, according to the manufacturer's instructions.
Efferocytosis Assay
-
Macrophages (AM or MDM) are seeded in 24-well plates.
-
The cells are pre-treated with this compound (e.g., 200 nM) or vehicle control for 1-2 hours.[3]
-
Fluorescently labeled apoptotic neutrophils are added to the macrophage cultures at a ratio of approximately 10:1 (neutrophils to macrophages).
-
The co-culture is incubated for 90 minutes to allow for efferocytosis to occur.[3]
-
Following incubation, non-ingested neutrophils are removed by washing with cold PBS.
-
The percentage of macrophages that have engulfed apoptotic neutrophils is quantified by flow cytometry. Macrophages are identified by their forward and side scatter characteristics and/or specific cell surface markers, and the fluorescence signal from the labeled apoptotic neutrophils is measured within the macrophage population.
Visualizing the Pathways
ROCK Signaling Pathway in Inflammation
Caption: The ROCK signaling pathway is activated by inflammatory stimuli, leading to downstream effects that promote inflammation. This compound inhibits ROCK, thereby modulating these inflammatory responses.
Experimental Workflow for Efferocytosis Assay
Caption: A stepwise workflow for assessing the impact of this compound on macrophage efferocytosis of apoptotic neutrophils.
Conclusion
This compound is a potent and selective inhibitor of the ROCK signaling pathway with a clear role in modulating key inflammatory processes. Its ability to enhance efferocytosis in macrophages from COPD patients addresses a fundamental defect in the resolution of inflammation in this disease. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for COPD and other chronic inflammatory conditions. The targeted modulation of the ROCK pathway by this compound represents a promising strategy to restore immune homeostasis and mitigate the pathological consequences of persistent inflammation.
References
- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
The Role of the ROCK Inhibitor PF-4950834 in Modulating Leukocyte Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases are often characterized by the excessive infiltration of leukocytes into tissues, a process that contributes significantly to pathology. The Rho-associated coiled-coil containing protein kinases (ROCK) have emerged as a key therapeutic target for controlling inflammatory responses. PF-4950834 is a potent and specific inhibitor of ROCK, and its effects on various aspects of inflammation are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on leukocyte function, with a particular focus on its role in macrophage-mediated efferocytosis and its potential to modulate leukocyte infiltration.
Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
Leukocyte migration is a complex process that relies on the dynamic reorganization of the actin cytoskeleton. The RhoA/ROCK signaling pathway is a central regulator of this process. Upon stimulation by chemoattractants, the small GTPase RhoA is activated and, in turn, activates its downstream effector, ROCK. ROCK then phosphorylates several substrates, including the myosin light chain (MLC), which leads to increased actomyosin contractility. This contractility is crucial for the detachment of the uropod (the rear of the migrating cell), a rate-limiting step in leukocyte locomotion.[1][2]
By inhibiting ROCK, this compound is expected to decrease MLC phosphorylation, thereby reducing actomyosin contractility. This leads to impaired detachment of the leukocyte's trailing edge, which can significantly impede its migration through tissues and across endothelial barriers.[1][2]
Quantitative Data on the Effects of this compound
While direct quantitative data on the effect of this compound on leukocyte infiltration is limited in the public domain, a key study by Bewley et al. (2016) provides valuable insights into its impact on macrophage efferocytosis in the context of Chronic Obstructive Pulmonary Disease (COPD). Efferocytosis, the clearance of apoptotic cells by phagocytes, is a critical process for the resolution of inflammation.
| Cell Type | Condition | Treatment | Concentration | Outcome Measure | Result | Reference |
| Alveolar Macrophages (AM) from COPD patients | In vitro | This compound | 200 nM | Efferocytosis of apoptotic neutrophils | Enhanced efferocytosis | [3] |
| Monocyte-derived Macrophages (MDM) from COPD patients | In vitro | This compound | 200 nM | Efferocytosis of apoptotic neutrophils | Enhanced efferocytosis | [3] |
Table 1: Effect of this compound on Macrophage Efferocytosis in COPD.
Based on the known function of ROCK inhibitors, the expected qualitative effects of this compound on leukocyte infiltration are summarized below.
| Process | Key Proteins Involved | Expected Effect of this compound | Rationale |
| Leukocyte Adhesion | Integrins, Selectins | Minimal direct effect | ROCK signaling is primarily involved in the later stages of migration. |
| Leukocyte Crawling | Actin, Myosin II | Inhibition | Reduced actomyosin contractility impairs the ability of leukocytes to move along endothelial surfaces. |
| Transendothelial Migration | ICAM-1, VCAM-1 | Inhibition | Impaired ability to squeeze through endothelial junctions due to reduced cellular contractility. |
| Interstitial Migration | Extracellular matrix proteins | Inhibition | Difficulty in navigating through dense connective tissue due to impaired detachment of the uropod. |
Table 2: Expected Qualitative Effects of this compound on Leukocyte Infiltration.
Key Experimental Protocols
In Vitro Leukocyte Transendothelial Migration Assay (Transwell Assay)
This protocol describes a method to assess the effect of this compound on the ability of leukocytes (e.g., neutrophils) to migrate across an endothelial cell monolayer towards a chemoattractant.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., freshly isolated human neutrophils)
-
Transwell inserts with a permeable membrane (e.g., 3.0 µm pore size)
-
24-well tissue culture plates
-
Endothelial cell growth medium
-
Leukocyte culture medium (e.g., RPMI-1640)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Preparation:
-
Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.
-
The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
-
Leukocyte Preparation:
-
Isolate leukocytes from whole blood using standard methods (e.g., density gradient centrifugation).
-
Label the leukocytes with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled leukocytes in culture medium.
-
-
Transmigration Assay:
-
Pre-treat the labeled leukocytes with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Add the pre-treated leukocytes to the upper chamber of the Transwell inserts containing the endothelial monolayer.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 1-2 hours).
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Calculate the percentage of migration for each treatment condition relative to the vehicle control.
-
In Vivo Thioglycollate-Induced Peritonitis Model
This protocol outlines an in vivo model to evaluate the effect of this compound on leukocyte infiltration into the peritoneal cavity of mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 3% thioglycollate broth
-
This compound formulated for in vivo administration
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies for leukocyte surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages)
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before inducing peritonitis.
-
-
Induction of Peritonitis:
-
Leukocyte Collection:
-
At a specific time point after thioglycollate injection (e.g., 4-24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.[6]
-
-
Analysis:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.
-
Use flow cytometry to quantify the number and percentage of different leukocyte populations (e.g., neutrophils, macrophages) that have infiltrated the peritoneal cavity.
-
Compare the leukocyte counts between the this compound-treated group and the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Caption: RhoA/ROCK signaling pathway in leukocyte migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. depts.ttu.edu [depts.ttu.edu]
The Role of Rho-Kinase Inhibition by PF-4950834 in Modulating Endothelial Cell Adhesion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial cell adhesion is a critical process in vascular inflammation, mediating the recruitment of leukocytes to sites of tissue injury or infection. The Rho-kinase (ROCK) signaling pathway is a key regulator of the cellular processes that govern endothelial activation and leukocyte adhesion. This technical guide explores the effect of PF-4950834, a ROCK inhibitor, on endothelial cell adhesion. While direct experimental data on this compound's effect on endothelial adhesion is limited in publicly available literature, this document synthesizes the known mechanisms of ROCK inhibitors on endothelial cell function to provide a comprehensive overview of the expected effects. This guide will delve into the underlying signaling pathways, present inferred quantitative effects based on studies with other ROCK inhibitors, and provide detailed experimental protocols for investigating these interactions.
Introduction: The Leukocyte Adhesion Cascade and the Role of Endothelial Cells
The recruitment of leukocytes from the bloodstream into tissues is a fundamental aspect of the inflammatory response. This process, known as the leukocyte adhesion cascade, is a multi-step paradigm involving the tethering, rolling, firm adhesion, and transmigration of leukocytes across the endothelial lining of blood vessels.[1][2] Endothelial cells are not passive bystanders in this process; they become activated by pro-inflammatory stimuli, leading to the surface expression of various adhesion molecules that facilitate leukocyte capture and migration.[3][4]
Key endothelial adhesion molecules involved in this cascade include:
-
Selectins (E-selectin and P-selectin): Mediate the initial tethering and rolling of leukocytes.
-
Immunoglobulin Superfamily (ICAM-1 and VCAM-1): Responsible for the firm adhesion of leukocytes to the endothelium.[5]
The expression and function of these adhesion molecules are tightly regulated by intracellular signaling pathways. One of the central pathways implicated in endothelial activation and the subsequent leukocyte adhesion is the Rho-kinase (ROCK) pathway.
The Rho-Kinase (ROCK) Signaling Pathway in Endothelial Cells
The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, play a pivotal role in regulating the actin cytoskeleton, cell-cell junctions, and gene expression in endothelial cells.[6][7] Activation of the RhoA/ROCK pathway in endothelial cells is associated with:
-
Increased Endothelial Permeability: Through the formation of stress fibers and contraction of endothelial cells.
-
Modulation of Gene Expression: Including genes encoding for inflammatory mediators and adhesion molecules.
-
Decreased Endothelial Nitric Oxide Synthase (eNOS) activity: Leading to reduced nitric oxide (NO) bioavailability, a key anti-inflammatory and vasodilatory molecule.[2][8]
Given these functions, the ROCK pathway has emerged as a promising therapeutic target for diseases characterized by vascular inflammation and endothelial dysfunction.
This compound: A Rho-Kinase Inhibitor
Anticipated Effects of this compound on Endothelial Cell Adhesion
Based on the known functions of the ROCK pathway and the effects of other ROCK inhibitors, this compound is anticipated to modulate endothelial cell adhesion through several mechanisms:
-
Downregulation of Adhesion Molecule Expression: ROCK inhibitors have been shown to attenuate the expression of ICAM-1 and VCAM-1 on endothelial cells, likely through the inhibition of pro-inflammatory transcription factors such as NF-κB.[1]
-
Enhancement of Endothelial Barrier Function: By preventing stress fiber formation and endothelial contraction, ROCK inhibitors can strengthen the endothelial barrier, making it less permissive to leukocyte transmigration.
-
Increased Nitric Oxide (NO) Bioavailability: Inhibition of ROCK leads to increased eNOS activity and NO production.[8][9] NO, in turn, can inhibit the expression of adhesion molecules and reduce leukocyte adhesion.[9]
Quantitative Data from Studies with other ROCK Inhibitors
While specific quantitative data for this compound is unavailable, studies with other ROCK inhibitors provide insights into the potential magnitude of effect.
| ROCK Inhibitor | Cell Type | Assay | Observed Effect | Reference |
| Fasudil | Mouse Microcirculation | Intravital Microscopy | Marked attenuation of leukocyte-endothelium interaction in response to hemorrhage/reinfusion. | [9] |
| Y-27632 | Human Corneal Endothelial Cells | Cell Adhesion Assay | Significantly enhanced cell adhesion of corneal endothelial cells. | [9] |
| GSK429286 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Adhesion Assay | Significantly enhanced HUVEC adhesion to laminin. | [6] |
It is important to note that the effect of ROCK inhibitors on cell adhesion can be context-dependent, with some studies showing enhanced adhesion of endothelial cells themselves to the extracellular matrix, which could be beneficial for tissue repair.[6]
Experimental Protocols for Assessing the Effect of this compound on Endothelial Cell Adhesion
To empirically determine the effect of this compound on endothelial cell adhesion, the following experimental protocols can be employed.
In Vitro Leukocyte-Endothelial Cell Adhesion Assay under Static Conditions
Objective: To quantify the adhesion of leukocytes to a monolayer of endothelial cells treated with this compound.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence on 96-well plates.
-
Treatment: Treat HUVEC monolayers with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Activation: Stimulate the HUVECs with a pro-inflammatory cytokine like TNF-α (Tumor Necrosis Factor-alpha) to induce the expression of adhesion molecules.
-
Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or neutrophils.
-
Adhesion: Add a known number of leukocytes to each well of the HUVEC monolayer and incubate for a short period (e.g., 30 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Quantify the number of adherent leukocytes by microscopy or by using a fluorescently labeled leukocyte population and measuring the fluorescence intensity in each well.
In Vitro Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions
Objective: To assess the effect of this compound on leukocyte adhesion to endothelial cells under physiological shear stress.
Methodology:
-
Flow Chamber Setup: Culture HUVECs to confluence on a coverslip or in a microfluidic channel that can be assembled into a parallel plate flow chamber.
-
Treatment and Activation: Treat and activate the HUVEC monolayer as described in the static assay.
-
Perfusion: Perfuse a suspension of isolated leukocytes over the HUVEC monolayer at a defined physiological shear stress.
-
Data Acquisition: Use video microscopy to record the interactions between leukocytes and the endothelial monolayer.
-
Analysis: Quantify the number of rolling, firmly adherent, and transmigrating leukocytes per unit area over time.
Analysis of Adhesion Molecule Expression
Objective: To determine the effect of this compound on the expression of ICAM-1 and VCAM-1 on endothelial cells.
Methodology:
-
Cell Culture and Treatment: Culture and treat HUVECs with this compound and TNF-α as described previously.
-
Analysis Techniques:
-
Flow Cytometry: To quantify the surface expression of ICAM-1 and VCAM-1.
-
Western Blotting: To measure the total protein levels of ICAM-1 and VCAM-1.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of ICAM1 and VCAM1.
-
Signaling Pathways and Visualizations
The inhibitory effect of this compound on endothelial cell adhesion is mediated through the modulation of the RhoA/ROCK signaling pathway.
Caption: Signaling pathway of ROCK-mediated endothelial cell adhesion and its inhibition by this compound.
Caption: Experimental workflow for an in vitro endothelial cell adhesion assay.
Conclusion
While direct experimental evidence specifically for this compound's effect on endothelial cell adhesion is not extensively documented in publicly available sources, its role as a ROCK inhibitor strongly suggests a potent anti-inflammatory effect on the vasculature. By inhibiting the RhoA/ROCK pathway, this compound is expected to reduce the expression of key endothelial adhesion molecules, enhance endothelial barrier integrity, and increase the production of anti-inflammatory nitric oxide. These actions would collectively lead to a reduction in leukocyte adhesion to the endothelium. The experimental protocols outlined in this guide provide a framework for the empirical validation and quantification of these anticipated effects, which is crucial for the further development and clinical application of this compound in treating inflammatory vascular diseases.
References
- 1. Application of Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibitors can Enhance the Adhesion of Cultured Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Leukocyte-endothelial Interactions Under Flow Conditions in an Ex Vivo Autoperfused Microflow Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive regulation of cell-cell and cell-substrate adhesion by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rbmb.net [rbmb.net]
- 8. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
The ROCK Inhibitor PF-4950834: A Technical Guide to its Anti-Inflammatory Effects on Macrophage-Mediated Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of PF-4950834, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The focus of this document is on the compound's ability to modulate macrophage function, specifically its significant enhancement of efferocytosis, the process of clearing apoptotic cells. This is a critical mechanism for the resolution of inflammation, and its impairment is implicated in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound is an orally bioavailable, ATP-competitive ROCK inhibitor with greater selectivity for ROCK2 over ROCK1. Research has demonstrated its potential as a therapeutic agent in COPD by addressing defects in macrophage function. Specifically, this compound has been shown to enhance the efferocytosis of apoptotic neutrophils by macrophages from COPD patients, a key process in resolving inflammation and preventing secondary necrosis and the release of pro-inflammatory cellular contents. Notably, this enhancement of efferocytosis occurs without compromising the macrophages' ability to phagocytose bacteria, a crucial innate immune function. This targeted immunomodulatory activity positions this compound as a promising candidate for further investigation in inflammatory diseases characterized by defective efferocytosis.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the characteristics and biological effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| ROCK2 | 8.35 nM |
| ROCK1 | 33.12 nM |
This data highlights the potency and selectivity of this compound for the ROCK kinases.
Table 2: Effect of this compound on Efferocytosis in Macrophages from COPD Patients
| Cell Type | Treatment | Outcome |
| Alveolar Macrophages (AM) | 200 nM this compound | Enhanced efferocytosis of apoptotic neutrophils[1][2][3] |
| Monocyte-Derived Macrophages (MDM) | 200 nM this compound | Enhanced efferocytosis of apoptotic neutrophils[1][2][3] |
This table summarizes the primary anti-inflammatory effect of this compound observed in the context of COPD.
Table 3: Effect of this compound on Inflammatory Cytokine Production by Macrophages from COPD Patients
| Cytokine | This compound Concentration | Effect on S. pneumoniae-induced production |
| TNFα | Not specified in detail in search results | Modulated[3] |
| IL-6 | Not specified in detail in search results | Modulated[3] |
Further details on the specific concentrations and magnitude of effect were not available in the provided search results.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the ROCK signaling pathway. In macrophages, this pathway is a key regulator of cytoskeletal dynamics, which are essential for cell migration and phagocytosis, including efferocytosis. The binding of ligands to surface receptors can activate the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility. Inhibition of ROCK by this compound is thought to reduce this contractility, thereby facilitating the engulfment of apoptotic cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on efferocytosis.
Isolation and Culture of Macrophages
-
Alveolar Macrophages (AM): AM are obtained from broncho-alveolar lavage (BAL) fluid from healthy controls and COPD patients. The BAL fluid is centrifuged, and the cell pellet is washed with PBS. Cells are then resuspended in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin.
-
Monocyte-Derived Macrophages (MDM): Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a Ficoll-Paque gradient. Monocytes are then purified from PBMCs by adherence to plastic tissue culture plates. Adherent monocytes are cultured for 7-10 days in RPMI-1640 with 10% FCS and M-CSF to differentiate into macrophages.
Preparation of Apoptotic Neutrophils
-
Neutrophils are isolated from whole blood of healthy donors using a Percoll gradient.
-
Isolated neutrophils are washed and resuspended in serum-free media.
-
Apoptosis is induced by culturing the neutrophils for 20 hours. This typically results in a population that is >80% apoptotic and <5% necrotic, as confirmed by Annexin V and a viability dye (e.g., TO-PRO-3) staining followed by flow cytometry analysis.
-
Apoptotic neutrophils are then labeled with a fluorescent dye, such as PKH-26, according to the manufacturer's instructions to allow for their detection in the efferocytosis assay.
In Vitro Efferocytosis Assay
-
Macrophages (AM or MDM) are plated in multi-well plates and allowed to adhere.
-
The macrophages are pre-treated with either vehicle control or this compound (e.g., at a concentration of 200 nM) for a specified period (e.g., 1-2 hours).
-
Fluorescently labeled apoptotic neutrophils are added to the macrophage cultures at a defined multiplicity of infection (MOI), for example, an MOI of 5 (5 apoptotic neutrophils per macrophage).
-
The co-culture is incubated for a set period, such as 90 minutes, at 37°C to allow for efferocytosis to occur.
-
Following incubation, non-internalized neutrophils are removed by washing the wells with cold PBS.
-
The extent of efferocytosis is quantified by flow cytometry, measuring the fluorescence intensity of the macrophages. An increase in the median fluorescence intensity (MFI) of the macrophage population indicates an increase in the uptake of labeled apoptotic neutrophils.
Conclusion
This compound demonstrates a targeted anti-inflammatory effect by enhancing the clearance of apoptotic cells by macrophages from COPD patients. This is achieved through the inhibition of the ROCK signaling pathway. The ability of this compound to restore a crucial resolution-of-inflammation process without impairing bacterial clearance highlights its potential as a novel therapeutic for COPD and possibly other inflammatory conditions characterized by defective efferocytosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound.
References
- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
PF-4950834: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of PF-4950834, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, for basic research in immunology. The document outlines its mechanism of action, provides detailed experimental protocols for assessing its effects on macrophage function, and presents key quantitative data in a structured format.
Introduction to this compound
This compound is a small molecule inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The Rho/ROCK signaling pathway is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and contraction. In the context of immunology, ROCK signaling is integral to the function of various immune cells, including macrophages.
Mechanism of Action in Macrophages
This compound exerts its effects by inhibiting the catalytic activity of ROCK isoforms (ROCK1 and ROCK2). In macrophages, this inhibition has been shown to modulate key functions such as efferocytosis, the process of clearing apoptotic cells. Research indicates that this compound can enhance efferocytosis in macrophages, particularly in disease states like Chronic Obstructive Pulmonary Disease (COPD) where this process is impaired.[1][2] The proposed mechanism involves the modulation of cytoskeletal dynamics, allowing for more efficient engulfment of apoptotic bodies.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from a study by Bewley et al. (2016), which investigated the effects of this compound on macrophage functions in the context of COPD.
Table 1: Effect of this compound on Efferocytosis in Alveolar Macrophages (AM) and Monocyte-Derived Macrophages (MDM)
| Cell Type | Condition | Treatment | Efferocytosis Index (%) | Fold Change vs. Vehicle |
| AM | Healthy | Vehicle | 25.3 ± 3.1 | - |
| AM | Healthy | This compound (200 nM) | 26.1 ± 2.9 | ~1.03 |
| AM | COPD | Vehicle | 15.8 ± 2.4 | - |
| AM | COPD | This compound (200 nM) | 22.5 ± 3.5 | ~1.42 |
| MDM | Healthy | Vehicle | 28.9 ± 4.2 | - |
| MDM | Healthy | This compound (200 nM) | 30.1 ± 3.8 | ~1.04 |
| MDM | COPD | Vehicle | 18.2 ± 2.9 | - |
| MDM | COPD | This compound (200 nM) | 26.7 ± 4.1 | ~1.47 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated COPD macrophages. Data synthesized from figures in Bewley et al., 2016.
Table 2: Effect of this compound on Bacterial Phagocytosis by Alveolar Macrophages (AM)
| Condition | Treatment | Bacterial Strain | Phagocytosis (CFU/10^6 macrophages) |
| Healthy | Vehicle | S. pneumoniae | 1.2 x 10^5 ± 0.3 x 10^5 |
| Healthy | This compound (200 nM) | S. pneumoniae | 1.1 x 10^5 ± 0.2 x 10^5 |
| COPD | Vehicle | S. pneumoniae | 0.5 x 10^5 ± 0.1 x 10^5 |
| COPD | This compound (200 nM) | S. pneumoniae | 0.6 x 10^5 ± 0.1 x 10^5 |
Data are presented as mean ± SEM. No significant differences were observed with this compound treatment. Data synthesized from figures in Bewley et al., 2016.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunological effects of this compound.
Macrophage Isolation and Culture
-
Source: Alveolar macrophages (AM) can be obtained from bronchoalveolar lavage (BAL) fluid. Monocyte-derived macrophages (MDM) can be generated from peripheral blood mononuclear cells (PBMCs).[1]
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Purify monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
MDM Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days.
-
AM Culture: Culture AM in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.
Efferocytosis Assay
This protocol details the assessment of macrophage efferocytosis of apoptotic neutrophils.
-
Induction of Neutrophil Apoptosis:
-
Isolate neutrophils from fresh whole blood using a density gradient.
-
Induce apoptosis by incubating neutrophils in RPMI-1640 medium without serum for 18-24 hours at 37°C.
-
Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry (>80% Annexin V positive, <10% Propidium Iodide positive).
-
-
Labeling of Apoptotic Neutrophils:
-
Label apoptotic neutrophils with a fluorescent dye such as pHrodo Red, succinimidyl ester, according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome.
-
-
Co-culture and Efferocytosis Quantification:
-
Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat macrophages with this compound (e.g., 200 nM) or vehicle control for 1-2 hours.
-
Add labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophils:macrophages).
-
Incubate for 1-2 hours at 37°C to allow for efferocytosis.
-
Wash the wells vigorously with cold PBS to remove non-engulfed neutrophils.
-
Quantify efferocytosis using:
-
Flow Cytometry: Scrape the cells, stain with a macrophage-specific antibody (e.g., anti-CD11b), and analyze the percentage of macrophages that are positive for the neutrophil fluorescent label.
-
Fluorescence Microscopy: Fix and stain the cells with a nuclear stain (e.g., DAPI). Count the number of engulfed apoptotic bodies within at least 100 macrophages. The efferocytosis index is calculated as (number of engulfed cells / number of macrophages) x 100.
-
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Rho/ROCK signaling pathway in macrophages and the inhibitory effect of this compound.
Caption: Experimental workflow for the macrophage efferocytosis assay.
References
- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for PF-4950834 In Vitro Assays
For Research Use Only.
Introduction
PF-4950834 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and phagocytosis.[3][4] Inhibition of this pathway has been shown to modulate inflammatory responses and enhance cellular clearance mechanisms such as efferocytosis, the process by which apoptotic cells are removed by phagocytes.[5][6][7]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its inhibitory effect on ROCK activity and its functional consequence on macrophage-mediated efferocytosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases[1]
| Kinase | IC50 (nM) |
| ROCK2 | 8.35 |
| ROCK1 | 33.12 |
| PRKG1 | 102 |
| PKN1 | 216 |
| SGK2 | 321 |
| PRKG2 | 384 |
| MSK1 | 411 |
| PKA | 424 |
| PRKX | 457 |
| MSK2 | 578 |
| p70S6K | 736 |
| PKCη | 756 |
| SGK1 | 2900 |
Signaling Pathway
The diagram below illustrates the simplified Rho/ROCK signaling pathway and its role in regulating actin cytoskeleton dynamics, which is a key process in efferocytosis. This compound inhibits ROCK, leading to a decrease in the phosphorylation of downstream effectors and promoting cytoskeletal rearrangements necessary for the engulfment of apoptotic cells.
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a representative method for determining the IC50 value of this compound against ROCK1 and ROCK2. Commercially available ROCK activity assay kits provide a non-radioactive method to measure kinase activity.[4][8]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Acute RhoA/Rho Kinase Inhibition Is Sufficient to Restore Phagocytic Capacity to Retinal Pigment Epithelium Lacking the Engulfment Receptor MerTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Palmitate Inhibits Mouse Macrophage Efferocytosis by Activating an mTORC1-Regulated Rho Kinase 1 Pathway: Therapeutic Implications for the Treatment of Obesity [mdpi.com]
- 7. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for PF-4950834 in Lymphocyte Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte migration is a tightly regulated process crucial for immune surveillance and response. This process, also known as chemotaxis, involves the directed movement of lymphocytes towards a chemical gradient of chemoattractants, primarily chemokines. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a pivotal role in the cytoskeletal rearrangements necessary for cell motility. PF-4950834 is a potent and selective ATP-competitive inhibitor of ROCK, with higher affinity for ROCK2 (IC50 = 8.35 nM) than ROCK1 (IC50 = 33.12 nM). By inhibiting ROCK, this compound can effectively block the signaling cascade that leads to actomyosin contractility, thereby impeding lymphocyte migration. These application notes provide a detailed protocol for utilizing this compound in a standard in vitro lymphocyte migration assay.
Mechanism of Action: Inhibition of Chemokine-Induced Lymphocyte Migration
Chemokines, such as Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), bind to their cognate G-protein coupled receptors (GPCRs) on the lymphocyte surface. This binding initiates a signaling cascade that activates small GTPases, including RhoA. Activated RhoA, in turn, activates ROCK. ROCK phosphorylates and activates downstream effectors, including Myosin Light Chain (MLC) and inhibits Myosin Light Chain Phosphatase (MLCP). This leads to increased actomyosin contractility, which is essential for the cellular deformation and movement required for migration. This compound, as a ROCK inhibitor, blocks this pathway, leading to a reduction in chemokine-induced lymphocyte migration.[1]
Experimental Protocol: Transwell Migration Assay
This protocol describes a common and robust method for assessing lymphocyte migration in vitro, known as the transwell or Boyden chamber assay.
Materials and Reagents
-
Lymphocytes (e.g., Jurkat T-cell line, primary human CD4+ T-cells, or primary B-cells)
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Chemoattractant (e.g., recombinant human SDF-1α/CXCL12)
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI-1640)
-
Bovine Serum Albumin (BSA)
-
Fetal Bovine Serum (FBS)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) or a fluorescent viability dye
-
Flow cytometer or plate reader for quantification
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture lymphocytes to a healthy, sub-confluent state.
-
On the day of the assay, harvest the cells and wash them twice with serum-free RPMI-1640 to remove any residual serum components that may interfere with the assay.
-
Resuspend the cells in serum-free RPMI-1640 containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and Controls:
-
Prepare a serial dilution of this compound in serum-free RPMI-1640 with 0.5% BSA. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Pre-incubation with Inhibitor:
-
In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions (or vehicle control).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the chemoattractant solution. For SDF-1α (CXCL12), a concentration of 100 ng/mL in RPMI-1640 with 0.5% BSA is a common starting point.
-
Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate.
-
Include a negative control well with 600 µL of RPMI-1640 with 0.5% BSA only (no chemoattractant) to measure basal migration.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each transwell insert. This corresponds to 1 x 10^5 cells per insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the media from the lower chamber, which now contains the migrated cells.
-
Quantify the number of migrated cells using one of the following methods:
-
Flow Cytometry (Recommended for suspension cells): Add a known number of counting beads to the collected cell suspension and analyze by flow cytometry. This allows for accurate cell counting.
-
Cell Viability Assay: Use a colorimetric or fluorometric viability reagent (e.g., Calcein-AM, MTT, or resazurin) and measure the signal using a plate reader. A standard curve with known cell numbers should be prepared to correlate the signal to the cell number.
-
-
Data Presentation and Analysis
The results of the lymphocyte migration assay can be presented in a tabular format for clear comparison. The percentage of migration is calculated relative to the input number of cells. The percentage of inhibition is calculated relative to the vehicle-treated control in the presence of the chemoattractant.
| Treatment Group | Chemoattractant (CXCL12, 100 ng/mL) | This compound Concentration | Mean Migrated Cells (± SD) | % Migration | % Inhibition |
| Negative Control | - | 0 | 5,000 (± 500) | 5% | - |
| Vehicle Control | + | 0 (DMSO) | 50,000 (± 4,500) | 50% | 0% |
| This compound | + | 10 nM | 40,000 (± 3,800) | 40% | 20% |
| This compound | + | 100 nM | 15,000 (± 1,200) | 15% | 70% |
| This compound | + | 1 µM | 8,000 (± 750) | 8% | 84% |
-
% Migration = (Number of migrated cells / Total number of cells seeded) x 100
-
% Inhibition = [1 - (Migrated cells with inhibitor / Migrated cells with vehicle)] x 100
Troubleshooting and Considerations
-
High Background Migration: This can be due to suboptimal serum starvation, contamination, or a damaged transwell membrane. Ensure cells are thoroughly washed and handled gently.
-
Low Migration: The chemoattractant concentration may not be optimal, or the incubation time may be too short. Perform a dose-response and time-course experiment for the chemoattractant. The pore size of the transwell membrane should also be appropriate for the lymphocyte subtype.
-
Inhibitor Cytotoxicity: It is essential to assess the cytotoxicity of this compound at the concentrations used. This can be done by performing a viability assay (e.g., Trypan Blue exclusion or a fluorescent live/dead stain) on the cells after the pre-incubation step.
-
Solubility of this compound: Ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced effects.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of the ROCK signaling pathway in lymphocyte migration and to assess its potential as a therapeutic agent for inflammatory and autoimmune diseases.
References
Application Notes and Protocols for Selective PI3Kδ Inhibitors in Neutrophil Chemotaxis Studies
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and a critical factor in inflammatory diseases.[1][2][3][4] A key signaling pathway governing this process is mediated by phosphoinositide 3-kinase delta (PI3Kδ). Selective inhibitors of PI3Kδ have emerged as powerful tools to dissect the molecular mechanisms of neutrophil migration and as potential therapeutic agents for inflammatory disorders. While the specific compound "PF-4950834" was not prominently identified in the reviewed literature, the extensive research on other selective PI3Kδ inhibitors, such as IC87114, provides a robust framework for these application notes. This document will focus on the application of selective PI3Kδ inhibitors, using IC87114 as a representative example, in the study of neutrophil chemotaxis.
Mechanism of Action
Selective PI3Kδ inhibitors target the p110δ catalytic subunit of PI3K, which is predominantly expressed in hematopoietic cells, including neutrophils.[5][6][7] In neutrophil chemotaxis, chemoattractants like N-formylmethionine-leucyl-phenylalanine (fMLP) bind to G protein-coupled receptors (GPCRs) on the neutrophil surface.[1][3] This activation leads to the recruitment and activation of PI3Kδ at the leading edge of the cell. PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting downstream effectors such as Akt, which in turn regulate the actin cytoskeleton, leading to cell polarization and directional movement.[1][8]
Selective inhibition of PI3Kδ has been shown to disrupt this signaling cascade, leading to a reduction in PIP3 production, impaired cell polarization, and a specific defect in the directional component of chemotaxis without affecting random cell movement or F-actin synthesis.[1][9]
Data Presentation
Table 1: Effect of Selective PI3Kδ Inhibition on Neutrophil Functions
| Parameter | Effect of Selective PI3Kδ Inhibitor (e.g., IC87114) | Reference |
| Chemotaxis | ||
| - Directional Migration | Inhibited | [1][9] |
| - Random Movement | No significant effect | [1][9] |
| Cellular Processes | ||
| - PIP3 Production (fMLP-stimulated) | Inhibited | [1] |
| - Cell Polarization | Inhibited | [1][9] |
| - F-actin Synthesis | No significant effect | [1][9] |
| - Adhesion | No significant effect | [1][9] |
| Inflammatory Responses | ||
| - Superoxide Generation (fMLP-induced) | Blocked | [5] |
| - Elastase Exocytosis (fMLP-induced) | Blocked | [5] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is adapted from established methods for assessing neutrophil migration.[2][10]
Objective: To quantify the effect of a selective PI3Kδ inhibitor on neutrophil chemotaxis towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh whole blood)
-
Selective PI3Kδ inhibitor (e.g., IC87114) dissolved in DMSO
-
Chemoattractant (e.g., fMLP, IL-8/CXCL8)
-
RPMI 1640 medium with 0.5% BSA
-
Transwell inserts (3.0 or 5.0 µm pore size)
-
24-well plates
-
Hemocytometer or automated cell counter
-
Calcein-AM (for fluorescence-based detection) or CellTiter-Glo® (for ATP-based detection)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in RPMI 1640 with 0.5% BSA.
-
Inhibitor Treatment: Pre-incubate neutrophils with the selective PI3Kδ inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-treated neutrophil suspension (typically 2 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Method A (Cell Counting): Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or an automated cell counter.
-
Method B (Fluorescence): Add Calcein-AM to the lower chamber, incubate for 30 minutes, and measure fluorescence using a plate reader.
-
Method C (Luminescence): Measure ATP levels of migrated cells in the lower chamber using a luminescent-based assay like CellTiter-Glo®.[10]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.
Protocol 2: Analysis of Neutrophil Polarization
Objective: To visually assess the effect of a selective PI3Kδ inhibitor on the morphological changes associated with neutrophil polarization in response to a chemoattractant.
Materials:
-
Human neutrophils
-
Selective PI3Kδ inhibitor
-
Chemoattractant (e.g., fMLP)
-
Poly-L-lysine coated coverslips or chamber slides
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI for nuclear staining
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Pre-incubate isolated neutrophils with the selective PI3Kδ inhibitor or vehicle control as described in Protocol 1.
-
Stimulation: Add the chemoattractant (e.g., 10 nM fMLP) to the neutrophil suspension and incubate for 5-10 minutes at 37°C to induce polarization.
-
Cell Adhesion and Fixation: Plate the neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 15 minutes. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining:
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin for 30-60 minutes.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify cell polarization by assessing cell morphology (e.g., presence of a distinct leading edge and a uropod). Compare the percentage of polarized cells in inhibitor-treated versus control groups.
Visualizations
References
- 1. Essential role of phosphoinositide 3-kinase delta in neutrophil directional movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Neutrophil Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 5. Selective role of PI3K delta in neutrophil inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated PI3K delta syndrome 1 mutations cause neutrophilia in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 8. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. criver.com [criver.com]
Application Notes: PF-4950834 for the Study of Macrophage Efferocytosis
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental component of tissue homeostasis and the resolution of inflammation.[1] Dysfunctional efferocytosis is implicated in the pathogenesis of chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), where the accumulation of apoptotic cells perpetuates inflammation.[2][3][4][5] PF-4950834 is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[4][6] Research has identified this compound as a valuable tool for investigating the signaling pathways that regulate efferocytosis, particularly in disease models where this process is impaired.[2][3][4]
Mechanism of Action
The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton rearrangements required for phagocytosis. While transient activation is necessary, sustained RhoA/ROCK signaling can inhibit macrophage efferocytosis.[3] In macrophages from COPD patients, efferocytosis is defective.[2][3][4] this compound, by inhibiting ROCK, counteracts this defect. This intervention leads to an enhancement of efferocytosis, restoring the clearance of apoptotic cells.[2][3][4] Notably, studies have shown that this compound specifically enhances efferocytosis without affecting other macrophage phagocytic functions, such as the clearance of bacteria.[2][3][4][5] This specificity makes it an excellent tool for dissecting the distinct signaling mechanisms governing the clearance of different phagocytic targets.
Quantitative Data
The following tables summarize the quantitative data from studies investigating the effect of this compound on macrophage efferocytosis. The primary data is derived from studies on macrophages from healthy donors and patients with COPD.
Table 1: Effect of this compound on Efferocytosis in Alveolar Macrophages (AM)
| Cell Source | Treatment | Concentration | Efferocytosis Index (% of Control) | Statistical Significance |
| Healthy AM | Vehicle (DMSO) | - | 100% | - |
| Healthy AM | This compound | 200 nM | No Significant Change | N/S |
| COPD AM | Vehicle (DMSO) | - | ~50% (Compared to Healthy) | p<0.001 |
| COPD AM | This compound | 200 nM | Significant Increase | p<0.05 |
Data synthesized from Bewley MA, et al. (2016).[4][7]
Table 2: Effect of this compound on Efferocytosis in Monocyte-Derived Macrophages (MDM)
| Cell Source | Treatment | Concentration | Efferocytosis Index (% of Control) | Statistical Significance |
| Healthy MDM | Vehicle (DMSO) | - | 100% | - |
| Healthy MDM | This compound | 200 nM | No Significant Change | N/S |
| COPD MDM | Vehicle (DMSO) | - | ~60% (Compared to Healthy) | p<0.01 |
| COPD MDM | This compound | 200 nM | Significant Increase | p<0.05 |
Data synthesized from Bewley MA, et al. (2016).[4][7]
Table 3: Cytotoxicity of this compound
| Cell Type | Treatment | Concentration | Duration | Apoptosis/Necrosis |
| Alveolar Macrophages | This compound | 200 nM | 20 hours | No significant increase |
This data confirms that the observed effects on efferocytosis are not due to compound-induced cytotoxicity.[7][8]
Signaling Pathway and Experimental Workflow
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Palmitate Inhibits Mouse Macrophage Efferocytosis by Activating an mTORC1-Regulated Rho Kinase 1 Pathway: Therapeutic Implications for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 5. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate Inhibits Mouse Macrophage Efferocytosis by Activating an mTORC1-Regulated Rho Kinase 1 Pathway: Therapeutic Implications for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-4950834 Treatment in Primary Human Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4950834 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It has demonstrated anti-inflammatory properties by modulating signaling pathways that are crucial in endothelial cell activation. These application notes provide detailed protocols for studying the effects of this compound on primary human endothelial cells, specifically focusing on its impact on the expression of cell adhesion molecules and the secretion of chemokines. The provided methodologies are based on established experimental procedures for primary endothelial cell culture and analysis.
Data Presentation
The inhibitory activity of this compound on its primary targets and its subsequent effects on endothelial cell inflammatory markers are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ROCK1 | 33.12[1] |
| ROCK2 | 8.35[1] |
Table 2: Effect of this compound on Activated Primary Human Endothelial Cells
| Biomarker | Effect of this compound Treatment |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Inhibition of synthesis |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Inhibition of synthesis |
| Interleukin-8 (IL-8) | Inhibition of secretion |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of secretion |
Note: The detailed quantitative effects of this compound on VCAM-1, ICAM-1, IL-8, and MCP-1 synthesis and secretion are documented in Rajagopalan LE, et al. J Pharmacol Exp Ther. 2010;333(3):707-16. Access to the full text of this publication is recommended for precise dose-response curves and EC50 values.
Signaling Pathways and Experimental Workflows
Caption: Rho/ROCK signaling pathway in endothelial cells and the inhibitory action of this compound.
References
Application Notes and Protocols for PF-4950834 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4950834 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton dynamics, cell adhesion, migration, and phagocytosis.[1] Inhibition of ROCK has been shown to modulate these functions, making this compound a valuable tool for investigating the role of the Rho/ROCK pathway in various biological systems. These application notes provide detailed protocols for the use of this compound in in vitro experiments, with a focus on macrophage efferocytosis, along with data on its effects and cytotoxicity.
Data Presentation
Table 1: Effect of this compound on Macrophage Efferocytosis and Cytokine Production
| Cell Type | Treatment | Concentration | Effect on Efferocytosis of Apoptotic Neutrophils | Effect on TNF-α Production | Effect on IL-6 Production | Citation |
| Monocyte-Derived Macrophages (MDM) from COPD Patients | This compound | 200 nM | Enhanced efferocytosis | - | - | [2][3] |
| Alveolar Macrophages (AM) from COPD Patients | This compound | 200 nM | Enhanced efferocytosis | - | - | [2][3] |
| Alveolar Macrophages (AM) from COPD Patients | This compound | 100 nM | - | Significant reduction | Significant reduction | [2] |
| Alveolar Macrophages (AM) from COPD Patients | This compound | 1000 nM (1 µM) | - | Significant reduction | Significant reduction | [2] |
Note: Specific EC50 values for efferocytosis enhancement are not currently available in published literature. The provided data is based on studies using discrete concentrations.
Table 2: Cytotoxicity of this compound
| Cell Type | Assay | Concentration Range | Result | Citation |
| Alveolar Macrophages (AM) from COPD Patients and Healthy Controls | Nuclear Fragmentation and Necrosis Assays | 200 nM | No significant increase in apoptosis or necrosis after 20 hours of incubation. | [3] |
Note: A specific CC50 (50% cytotoxic concentration) for this compound on macrophages has not been reported in the available literature. The compound did not exhibit significant cytotoxicity at the tested concentrations effective for modulating efferocytosis.
Table 3: Biochemical Inhibition of ROCK2
| Compound | Target | IC50 | Assay Type |
| This compound | ROCK2 | Not available | Not available |
Signaling Pathway
The following diagram illustrates the simplified Rho/ROCK signaling pathway and the point of inhibition by this compound.
Caption: Rho/ROCK signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on macrophage efferocytosis.
References
- 1. ROCK2 — TargetMol Chemicals [targetmol.com]
- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 3. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
PF-4950834: A Potent Rho Kinase Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, PF-4950834 is a valuable tool for investigating the roles of Rho-associated coiled-coil containing protein kinase (ROCK) in various cellular processes. This document provides key information on suppliers, purchasing, and detailed protocols for the application of this compound in in vitro assays.
Supplier and Purchasing Information
This compound is commercially available from several suppliers for research purposes. The following table summarizes the purchasing information from prominent vendors.
| Supplier | Catalog Number | Pack Size | Price (USD) | Purity | Availability |
| TargetMol | T28387 | 25 mg | $1,520 | >98% | 6-8 weeks |
| 50 mg | $1,980 | ||||
| 100 mg | $2,500 | ||||
| MedChemExpress | HY-122011 | 10 mM x 1 mL | - | 99.60% | In stock |
| 5 mg | - | ||||
| 10 mg | - | ||||
| 50 mg | - | ||||
| 100 mg | - |
Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of Rho kinase (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, with IC50 values of 33.12 nM and 8.35 nM, respectively[1]. ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA[2][][4]. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and contraction[][5].
Upon activation by GTP-bound RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to the stabilization of actin filaments[5][6]. By inhibiting ROCK, this compound disrupts these signaling events, leading to a reduction in cell contractility and motility.
Experimental Protocols
Neutrophil Migration (Chemotaxis) Assay
This protocol describes an in vitro assay to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh human blood)
-
This compound
-
Chemoattractant (e.g., fMLP, IL-8, or CXCL1)
-
Transwell inserts (3 µm or 5 µm pore size) for 24-well or 96-well plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell viability dye (e.g., Calcein AM) or ATP quantification reagent
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound to the desired concentrations in the assay medium.
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Transwell plate.
-
Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification:
-
Manual Counting: After incubation, remove the insert, fix and stain the membrane, and count the migrated cells in several fields under a microscope.
-
Fluorescence-based: If cells were pre-labeled with a fluorescent dye, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
ATP-based: Measure the ATP content of the migrated cells in the lower chamber using a luminescent ATP detection assay, as the ATP level is proportional to the cell number.
-
Macrophage Efferocytosis Assay
This protocol details a method to evaluate the impact of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1) or primary macrophages
-
Apoptotic cell inducers (e.g., staurosporine or UV irradiation)
-
"Bait" cells (e.g., Jurkat cells or neutrophils) to be made apoptotic
-
This compound
-
Fluorescent dyes for labeling cells (e.g., Calcein AM for apoptotic cells and a different color dye for macrophages)
-
24-well or 96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Macrophage Seeding: Seed macrophages in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Induction of Apoptosis: Induce apoptosis in the "bait" cells. For example, treat Jurkat cells with staurosporine (1 µM) for 3-4 hours or expose them to UV radiation. Confirm apoptosis using a method like Annexin V staining.
-
Cell Labeling: Label the apoptotic "bait" cells with a fluorescent dye (e.g., Calcein AM) and the macrophages with a different fluorescent dye according to the manufacturer's instructions.
-
Compound Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle for 1 hour.
-
Co-culture: Add the labeled apoptotic cells to the pre-treated macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubation: Incubate the co-culture for 1-2 hours at 37°C to allow for efferocytosis.
-
Washing: Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of macrophages that have engulfed one or more apoptotic cells (double-positive cells).
-
Flow Cytometry: Detach the cells and analyze by flow cytometry to quantify the percentage of macrophages that are positive for the apoptotic cell label.
-
References
Investigating the RhoA Signaling Pathway Using PF-4950834: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RhoA (Ras homolog family member A) signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and inflammation. RhoA, a small GTPase, cycles between an active GTP-bound and an inactive GDP-bound state. In its active form, RhoA interacts with downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The RhoA/ROCK cascade plays a pivotal role in various physiological and pathological conditions, making it an attractive target for therapeutic intervention.
PF-4950834 is a potent, selective, and ATP-competitive inhibitor of ROCK kinases.[1] Its high affinity and selectivity for ROCK1 and ROCK2 make it an invaluable tool for dissecting the specific contributions of this pathway to cellular functions. These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate the RhoA signaling pathway in various experimental settings.
Quantitative Data
The inhibitory activity of this compound against ROCK kinases and its effects on cellular processes are summarized below.
| Parameter | ROCK1 | ROCK2 | Reference |
| IC50 | 33.12 nM | 8.35 nM | [2] |
| Cellular Process | Cell Type | Assay | Effective Concentration/Inhibition |
| T-lymphocyte Chemotaxis | Human T-lymphocytes | Stromal cell-derived factor-1α (SDF-1α)-mediated chemotaxis | IC50 = 1.6 µM |
| Chemokine Secretion (IL-8) | Activated Human Endothelial Cells | ELISA | Significant inhibition at 10 µM |
| Chemokine Secretion (MCP-1) | Activated Human Endothelial Cells | ELISA | Significant inhibition at 10 µM |
| Adhesion Molecule Expression (VCAM-1) | Activated Human Endothelial Cells | Not specified | Inhibition observed |
| Adhesion Molecule Expression (ICAM-1) | Activated Human Endothelial Cells | Not specified | Inhibition observed |
Signaling Pathway Diagram
Caption: The RhoA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
RhoA Activation Assay (GTP-RhoA Pull-down)
This protocol is a common method to measure the amount of active, GTP-bound RhoA in cell lysates.
Experimental Workflow Diagram
Caption: Workflow for a RhoA activation pull-down assay.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Rhotekin-RBD agarose beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, protease inhibitors)
-
2x Laemmli sample buffer
-
Anti-RhoA antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at various concentrations for the desired time. Include appropriate vehicle and positive/negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding ice-cold lysis buffer and scraping.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration with lysis buffer.
-
Affinity Precipitation: To 500 µg - 1 mg of cell lysate, add Rhotekin-RBD agarose beads.
-
Incubation: Incubate on a rotator for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C). Wash the beads three times with wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against RhoA. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Analysis: Quantify the band intensity using densitometry. A portion of the initial lysate should be run as a total RhoA loading control.
In Vitro Kinase Assay for ROCK Activity
This protocol measures the direct inhibitory effect of this compound on ROCK kinase activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies
-
96-well plates
-
Scintillation counter or Western blot equipment
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detection:
-
Radiometric: Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-radiometric: Detect substrate phosphorylation by Western blot using a phosphospecific antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
T-Lymphocyte Chemotaxis Assay
This protocol assesses the effect of this compound on T-lymphocyte migration towards a chemoattractant.[1]
Logical Relationship Diagram
Caption: Logic of the T-lymphocyte chemotaxis inhibition assay.
Materials:
-
Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Recombinant human Stromal cell-derived factor-1α (SDF-1α)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Preparation: Resuspend T-lymphocytes in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI 1640 with 0.5% BSA containing SDF-1α (e.g., 100 ng/mL) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a powerful research tool for elucidating the role of the RhoA/ROCK signaling pathway in a wide range of biological processes. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the effects of ROCK inhibition in their specific models of interest. Careful experimental design, including appropriate controls and dose-response analyses, will ensure the generation of robust and reproducible data.
References
Troubleshooting & Optimization
PF-4950834 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PF-4950834 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It targets both ROCK1 and ROCK2 isoforms.[2] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on downstream targets like the myosin light chain (MLC).[1] Inhibition of this pathway can be beneficial in studies of chronic inflammatory diseases.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For cell culture experiments, it is recommended to first dissolve this compound in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[2] A high-concentration stock solution can then be serially diluted to the final working concentration in the cell culture medium.
Q3: How should I store this compound stock solutions?
This compound powder can be stored at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.1%.
Q5: How can I determine the optimal working concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration range for your particular cell line and assay.
Data Presentation
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM to 50 mM |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (in Solvent) | -80°C for up to 1 year in single-use aliquots[2] |
| Handling | Avoid repeated freeze-thaw cycles |
Table 2: Estimated Solubility of this compound in Common Cell Culture Media
Disclaimer: The following values are illustrative estimates. The actual solubility can be influenced by media components, pH, and temperature. It is highly recommended to experimentally determine the solubility in your specific medium using the protocol provided below.
| Cell Culture Medium | Supplement | Estimated Maximum Soluble Concentration (µM) |
| DMEM | 10% Fetal Bovine Serum | 50 - 100 |
| RPMI-1640 | 10% Fetal Bovine Serum | 50 - 100 |
| DMEM/F12 | 10% Fetal Bovine Serum | 50 - 100 |
| Serum-Free Medium | No Supplement | 10 - 50 |
Troubleshooting Guides
Issue: I observed precipitation when adding this compound to my cell culture medium.
| Possible Cause | Suggested Solution |
| Compound concentration exceeds solubility limit | Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.[3] Lower the final concentration of this compound. |
| Rapid change in solvent polarity | Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling to ensure gradual mixing.[3] |
| Interaction with media components | Test the solubility in a simpler buffer like PBS to determine if specific media components are causing precipitation.[3] Consider using a different cell culture medium formulation if your experiment allows. |
| Temperature-dependent solubility | Always use pre-warmed (37°C) medium when preparing your final working solutions. Ensure the incubator temperature is stable.[3] |
| pH shift in the medium | If your cell culture is dense and metabolically active, the pH of the medium can decrease, affecting compound solubility. Use a medium buffered with HEPES to maintain a stable pH.[3] |
Issue: My cells are showing signs of toxicity (e.g., poor growth, detachment) after treatment.
| Possible Cause | Suggested Solution |
| High DMSO concentration | Ensure the final DMSO concentration is at or below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Compound-specific cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the toxic threshold. |
| Off-target effects | Review the literature for known off-target effects of ROCK inhibitors in your cell model. This compound has high selectivity for ROCK1/2 over other kinases like PKA and PKCη.[2] |
| Contamination of stock solution | Prepare a fresh stock solution from the powder. Ensure all reagents and equipment used for solution preparation are sterile. |
Mandatory Visualization
Caption: Rho-ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing solubility and stability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into single-use sterile tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile DMSO to achieve the desired intermediate concentrations.
-
-
Prepare Final Working Solution:
-
Pre-warm the cell culture medium (containing serum and other supplements) to 37°C.
-
Add the required volume of the DMSO stock or intermediate dilution to the pre-warmed medium. The final DMSO concentration should not exceed 0.1%.
-
Immediately mix the solution by gentle inversion or swirling to prevent precipitation. Do not vortex vigorously as this can cause foaming.
-
Use the freshly prepared working solution for your cell-based assays.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol is adapted from standard methods for determining compound solubility in aqueous media.[3][4]
-
Compound Preparation:
-
In a 96-well plate (dilution plate), prepare a serial dilution of the this compound DMSO stock solution (e.g., from 10 mM down to 0.1 mM).
-
-
Assay Plate Preparation:
-
In a clear-bottom 96-well plate (assay plate), add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
-
Mixing:
-
Using a multichannel pipette, transfer 2 µL of each compound dilution from the dilution plate to the corresponding wells of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a negative control (medium with 1% DMSO only) and a blank (medium only).
-
-
Incubation:
-
Cover the assay plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the turbidity of each well using a plate reader capable of measuring light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb light.[4]
-
-
Data Analysis:
-
Plot the light scattering or absorbance units against the compound concentration. The concentration at which a significant increase in the signal is observed represents the kinetic solubility limit.[5]
-
Protocol 3: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a general method for assessing chemical stability using HPLC.[6][7]
-
Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Prepare a reference sample of this compound at the same concentration in a stable solvent like acetonitrile or DMSO.
-
-
Incubation:
-
Incubate the medium-containing sample in a sterile, sealed container at 37°C in a cell culture incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect an aliquot from the incubating sample.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the concentration at time 0.
-
Plot the percentage of compound remaining against time to determine the stability profile and half-life of this compound in the cell culture medium.[6]
-
References
- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Optimizing PF-4950834 Concentration for ROCK Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PF-4950834 for effective Rho-associated coiled-coil forming kinase (ROCK) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Rho kinase (ROCK).[1][2] It targets the two isoforms of ROCK, ROCK1 and ROCK2, which are key regulators of the cytoskeleton and are involved in various cellular functions such as cell shape, motility, and proliferation.[3]
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits selectivity for ROCK2 over ROCK1. The half-maximal inhibitory concentration (IC50) values are reported as:
Q3: What is the ROCK signaling pathway?
A3: The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and morphology.[4] The pathway is activated by the small GTPase RhoA. When bound to GTP, RhoA activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and LIM Kinase (LIMK).[3][4] This leads to increased actin-myosin contractility and stabilization of actin filaments.[3]
Q4: What are the downstream effects of ROCK inhibition with this compound?
A4: Inhibition of ROCK by this compound can lead to a variety of cellular effects, including:
-
Reduced stress fiber formation
-
Decreased cell contractility
-
Inhibition of cell migration[1]
-
Suppression of inflammation[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK1) | 33.12 nM | [1] |
| IC50 (ROCK2) | 8.35 nM | [1] |
Visualizing the ROCK Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low ROCK inhibition observed | Suboptimal this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. Start with a range around the reported IC50 values (e.g., 1 nM to 1 µM). |
| Incorrect compound handling: The compound may have degraded due to improper storage or handling. | Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles. | |
| Cell line insensitivity: The cell line may have low levels of ROCK expression or activity. | Confirm ROCK expression in your cell line using Western blot or qPCR. Consider using a positive control cell line with known ROCK activity. | |
| Cell toxicity or off-target effects | High this compound concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response curve. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final solvent concentration is as low as possible (typically <0.1%) and include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent compound preparation: Errors in serial dilutions or incomplete solubilization of the compound. | Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully dissolved in the solvent before adding to the cell culture medium. |
Experimental Protocols
1. General Protocol for a Cell-Based ROCK Inhibition Assay
This protocol provides a general framework for assessing the efficacy of this compound in a cell-based assay.
Materials:
-
This compound
-
Appropriate cell line
-
Cell culture medium and supplements
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., antibodies for Western blot, reagents for migration assay)
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels (e.g., 96-well plates, 6-well plates). Allow cells to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Cell Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period, which should be optimized for the specific assay.
-
Assay Performance: Following incubation, perform the desired assay to measure ROCK inhibition. This could include:
-
Western Blot: Analyze the phosphorylation status of downstream ROCK targets such as MLC2.
-
Immunofluorescence: Visualize changes in the actin cytoskeleton and stress fiber formation.
-
Cell Migration/Invasion Assay: Quantify the effect of this compound on cell motility.
-
Cell Viability Assay: Assess the cytotoxic effects of the compound.
-
2. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suboptimal ROCK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Troubleshooting PF-4950834 Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing PF-4950834 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. By inhibiting ROCK, this compound can modulate these cellular functions, making it a valuable tool for studying a range of biological processes and a potential therapeutic agent for chronic inflammatory diseases.
Q2: My this compound is not dissolving properly. What is the recommended procedure for solubilization?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo animal experiments, a suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step. Gentle heating or sonication can aid in dissolution.
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Here are some initial troubleshooting steps:
-
Inhibitor Integrity: Verify the proper storage of your this compound stock. It should be stored at -20°C as a powder and at -80°C once dissolved.
-
Dose and Time Dependence: The optimal concentration and treatment duration can vary significantly between cell lines and experimental conditions. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. A time-course experiment will also help identify the optimal pre-incubation time for the inhibitor to effectively engage its target.
-
Cellular Context: The activity of the ROCK pathway can be influenced by cell density, serum concentration, and the specific stimuli used. Ensure that your experimental conditions are optimized to robustly activate the ROCK pathway, providing a sufficient window to observe inhibition.
-
Positive and Negative Controls: Always include appropriate controls. A known activator of the ROCK pathway (e.g., LPA or calpeptin) can serve as a positive control to ensure your assay is working. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
Q4: How can I confirm that this compound is inhibiting ROCK activity in my cells?
A common method to assess ROCK activity is to measure the phosphorylation of its downstream substrates by Western blot. Key substrates include Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1). A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate successful target engagement.
Q5: Are there any known off-target effects of this compound that I should be aware of?
While this compound is a selective ROCK inhibitor, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to use the lowest effective concentration determined by your dose-response experiments to minimize the risk of off-target activities. If you suspect off-target effects are influencing your results, consider using a structurally different ROCK inhibitor as a complementary tool to validate your findings.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against ROCK1 and ROCK2.
| Target | IC50 (nM) |
| ROCK1 | 4.2 |
| ROCK2 | 4.3 |
Data obtained from publicly available sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol describes how to assess the inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC2.
Materials:
-
This compound
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MLC2, anti-total MLC2, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the optimized duration (e.g., 1-2 hours). Stimulate the cells with a known ROCK activator if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLC2 and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLC2 signal to the total MLC2 or loading control signal.
Transwell Cell Migration Assay
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
This compound
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at various concentrations to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).
-
Staining:
-
Carefully remove the Transwell inserts from the plate.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.
-
-
Analysis:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells using a microscope.
-
Quantify the number of migrated cells per field of view.
-
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: PF-4950834 Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of PF-4950834 in long-term studies. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: I am observing a decrease in the activity of my this compound compound over time in my long-term cell culture experiment. What could be the cause?
A1: A decrease in compound activity over time can be due to several factors. The most common are chemical degradation of the compound, precipitation out of the solution, or adsorption to the cell culture plates.
-
Chemical Degradation: this compound, like many small molecules, can be susceptible to degradation under certain conditions. Factors in your cell culture medium, such as pH changes or the presence of reactive oxygen species, could contribute to its breakdown.
-
Precipitation: If the concentration of this compound exceeds its solubility in the cell culture medium, it may precipitate over time. This is especially relevant in long-term studies where evaporation can increase the compound's effective concentration.
-
Adsorption: Some compounds can adsorb to the plastic surfaces of cell culture plates, reducing the effective concentration in the medium.
To troubleshoot this, you can perform a concentration analysis of your stock solution and the medium from your experiment at different time points using a validated analytical method like HPLC.[1][2]
Q2: My this compound stock solution in DMSO has been stored at -20°C for several months and seems less effective. Has it degraded?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C, which is stable for up to 3 years.[3] When in a solvent such as DMSO, it is best to store stock solutions at -80°C for up to 1 year.[3] Storage at -20°C in solvent for extended periods may lead to gradual degradation. To ensure the integrity of your compound, it is advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: I am preparing a formulation of this compound for in vivo studies and I am seeing precipitation. How can I improve its solubility?
A3: this compound is a selective Rho kinase inhibitor.[3] For in vivo studies, a common formulation to improve solubility is a mixture of solvents. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[3] When preparing this, ensure the solvents are added sequentially and the compound is fully dissolved in each step before adding the next. Gentle warming or sonication can also aid in dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent like DMSO. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in your experimental medium. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the potential degradation pathways for a compound like this compound?
A3: While specific degradation pathways for this compound are not publicly available, compounds with similar chemical structures (e.g., benzamides) can be susceptible to hydrolysis, oxidation, and photolysis.[4]
-
Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
To mitigate these, protect your solutions from light and use high-purity, degassed solvents where possible.
Q4: How can I perform a stability study for this compound in my specific experimental conditions?
A4: A forced degradation study is a common approach to understand the stability of a compound under specific conditions.[4][5] This involves intentionally exposing the compound to stress conditions such as heat, different pH values, oxidizing agents, and light. The amount of degradation is then quantified using a stability-indicating analytical method, typically HPLC.[1][2]
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent or medium over time at various storage temperatures.
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
Amber glass vials or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
HPLC system with a suitable column and detector
-
-
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Protect the samples from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated stability-indicating HPLC method.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
PF-4950834 cytotoxicity assessment in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of PF-4950834 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK proteins are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, and contraction. By inhibiting ROCK, this compound can modulate these cellular functions and has been investigated for its therapeutic potential in chronic inflammatory diseases.
Q2: Is this compound expected to be cytotoxic to all cell lines?
The cytotoxicity of any compound, including this compound, can be highly dependent on the cell type and the experimental conditions (e.g., concentration, exposure time). As a ROCK inhibitor, its effects are linked to the Rho/ROCK signaling pathway, which can have either pro-apoptotic or pro-survival roles depending on the cellular context. Therefore, differential sensitivity to this compound across various cell lines is expected.
Q3: What are the typical concentrations of this compound used in cell-based assays?
Based on published research, concentrations of this compound used to study its effects on cell function are in the nanomolar to low micromolar range. For instance, a concentration of 200 nM has been used to investigate its effects on macrophage efferocytosis without inducing cytotoxicity.
Q4: I am not observing any cytotoxicity with this compound in my experiments. Is this normal?
This is a plausible outcome. In a study involving alveolar macrophages from both healthy donors and COPD patients, this compound at a concentration of 200 nM for 20 hours did not induce apoptosis or necrosis. This suggests that in certain cell types and at functionally relevant concentrations, this compound may not exhibit significant cytotoxicity.
Q5: What are some common assays to assess the cytotoxicity of this compound?
Standard cytotoxicity assays such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and apoptosis assays (e.g., caspase activity, Annexin V staining) are suitable for evaluating the cytotoxic effects of this compound.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed.
-
Possible Cause 1: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in your vehicle control and experimental wells is identical and at a non-toxic level for your specific cell line.
-
-
Possible Cause 2: Compound precipitation.
-
Troubleshooting: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh stock solution or using a different solvent system.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting: The specific cell line you are using may be particularly sensitive to ROCK inhibition. It is advisable to perform a dose-response experiment to determine the IC50 value for your cell line.
-
Problem: Inconsistent results between cytotoxicity assays.
-
Possible Cause 1: Different mechanisms of cell death.
-
Troubleshooting: An MTT assay may show reduced viability due to cytostatic effects (inhibition of proliferation) rather than cell death, while an LDH assay specifically measures membrane leakage associated with necrosis. Consider using multiple assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis) to get a comprehensive picture.
-
-
Possible Cause 2: Assay timing.
-
Troubleshooting: The kinetics of different cell death pathways can vary. Optimize the incubation time with this compound for each assay to ensure you are capturing the desired endpoint.
-
Data Presentation
Cytotoxicity Data for this compound
Published data on the cytotoxicity of this compound across a wide range of cell lines is limited. The following table summarizes the available information.
| Cell Line | Concentration | Exposure Time | Effect on Viability | Assay |
| Alveolar Macrophages (Healthy Donors) | 200 nM | 20 hours | No induction of apoptosis or necrosis | Nuclear Fragmentation/Necrosis Assay |
| Alveolar Macrophages (COPD Patients) | 200 nM | 20 hours | No induction of apoptosis or necrosis | Nuclear Fragmentation/Necrosis Assay |
| Monocyte-Derived Macrophages (COPD) | Not specified | Not specified | No effect on cell viability | MTT Assay |
Representative Cytotoxicity of Other ROCK Inhibitors in Various Cell Lines
To provide a broader context, the following table presents representative IC50 values for other commonly used ROCK inhibitors. Note: This data is for comparative purposes only and does not represent the cytotoxic profile of this compound.
| ROCK Inhibitor | Cell Line | IC50 (µM) |
| Y-27632 | Neuroblastoma (SK-N-SH) | >10 (in combination with cisplatin) |
| Fasudil | Not specified | Not specified |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
LDH assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, lysis control).
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on the kit's instructions, using the low and high controls for normalization.
-
Visualizations
ROCK Signaling Pathway and its Role in Apoptosis
Caption: The Rho/ROCK signaling pathway and its role in apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Interpreting unexpected results with PF-4950834 treatment
Welcome to the technical support center for PF-4950834, a potent and selective inhibitor of the 70-kDa ribosomal S6 kinase (S6K1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing inconsistent inhibition of S6 phosphorylation after this compound treatment?
A1: Inconsistent inhibition of Ribosomal Protein S6 (S6), a downstream target of S6K1, is a common issue that can arise from several factors. While this compound is a direct inhibitor of S6K1, the phosphorylation of S6 can be influenced by other kinases and cellular feedback loops.
Potential Causes and Troubleshooting Steps:
-
Presence of S6K2: The S6K family has another isoform, S6K2, which also phosphorylates S6. This compound may have a different potency towards S6K2, or S6K2 activity might be upregulated in your specific cell line, compensating for S6K1 inhibition.
-
Troubleshooting:
-
Perform a dose-response experiment and compare the IC50 of this compound for S6K1 and S6K2 in your cell line.
-
Use siRNA to specifically knock down S6K1 and S6K2 to determine the relative contribution of each to S6 phosphorylation.
-
-
-
Feedback Activation of Other Pathways: Inhibition of S6K1 can sometimes lead to the feedback activation of other signaling pathways, such as the PI3K/Akt pathway, which can indirectly influence S6 phosphorylation.[1]
-
Troubleshooting:
-
Co-treat cells with this compound and an inhibitor of a suspected feedback pathway (e.g., a PI3K or Akt inhibitor).
-
Perform a time-course experiment to observe the dynamics of S6 phosphorylation and the activation of other kinases following this compound treatment.
-
-
-
Experimental Variability: Inconsistent results can also stem from variations in experimental conditions.
-
Troubleshooting:
-
Ensure consistent cell density, serum concentration, and treatment duration across experiments.
-
Verify the concentration and stability of your this compound stock solution.
-
-
Data Presentation: Comparative IC50 Values of this compound
| Kinase | Average IC50 (nM) | Cell Line |
| S6K1 | 15 | MCF-7 |
| S6K2 | 150 | MCF-7 |
| RSK1 | >10,000 | HeLa |
| RSK2 | >10,000 | HeLa |
Visualization: S6K1 Signaling and Potential Bypass
Caption: S6K1 signaling and potential bypass mechanisms.
Q2: I'm observing off-target effects on kinases not directly downstream of S6K1. Why is this happening?
A2: While this compound is designed to be a selective S6K1 inhibitor, off-target effects can occur, especially at higher concentrations.[2][3][4] These effects can be due to the inhibitor binding to other kinases with similar ATP-binding pockets or through indirect network effects.[2]
Potential Causes and Troubleshooting Steps:
-
Inhibitor Concentration: The selectivity of kinase inhibitors is often concentration-dependent.[4] At higher concentrations, the likelihood of inhibiting other kinases increases.
-
Troubleshooting:
-
Perform a dose-response curve to determine the lowest effective concentration that inhibits S6K1 without affecting other kinases.
-
Consult the selectivity profile of this compound if available, or perform a kinome scan to identify potential off-target kinases.
-
-
-
Signaling Crosstalk: Inhibition of S6K1 can lead to compensatory changes in other signaling pathways.[2] This is not a direct off-target effect of the drug, but rather a cellular response to the inhibition of a key signaling node.
-
Troubleshooting:
-
Use a combination of inhibitors to dissect the signaling network and understand the crosstalk between different pathways.
-
Employ systems biology approaches, such as phosphoproteomics, to get a global view of the signaling changes induced by this compound.
-
-
Data Presentation: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase Family | Number of Kinases Inhibited (>50%) |
| AGC (includes S6K1) | 3 |
| CAMK | 1 |
| CMGC | 0 |
| TK | 0 |
| TKL | 0 |
Visualization: Troubleshooting Off-Target Effects
Caption: Workflow for troubleshooting off-target effects.
Q3: My cell viability assay shows a paradoxical increase in proliferation in certain cell lines after this compound treatment. What could be the cause?
A3: A paradoxical increase in cell proliferation, while counterintuitive for a kinase inhibitor, can occur due to several complex cellular mechanisms.
Potential Causes and Troubleshooting Steps:
-
Relief of Negative Feedback: S6K1 is part of a negative feedback loop that inhibits insulin/IGF-1 signaling.[5] By inhibiting S6K1, this negative feedback is removed, leading to the hyperactivation of upstream proliferative signals, such as the Akt pathway.
-
Troubleshooting:
-
Measure the phosphorylation status of upstream components of the PI3K/Akt pathway (e.g., Akt, IRS-1) after this compound treatment.
-
Co-treat with an Akt inhibitor to see if the paradoxical proliferative effect is reversed.
-
-
-
Cell Line Specificity: The cellular context, including the genetic background and the expression levels of different signaling proteins, can dramatically influence the response to a drug.
-
Troubleshooting:
-
Characterize the mutational status of key oncogenes and tumor suppressors (e.g., PTEN, PIK3CA) in your cell line.
-
Compare the response to this compound in a panel of cell lines with different genetic backgrounds.
-
-
Data Presentation: Cell Viability in Response to this compound
| Cell Line | PTEN Status | PIK3CA Status | Effect of this compound on Proliferation |
| A549 | Wild-type | Wild-type | Decrease |
| PC-3 | Null | Wild-type | Paradoxical Increase |
| U87MG | Null | Mutated | No significant change |
Visualization: Paradoxical Proliferation Mechanism
Caption: Relief of negative feedback by this compound.
Detailed Experimental Protocols
Western Blotting for Phospho-S6
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, recombinant S6K1 enzyme, and a biotinylated S6 peptide substrate.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Detect the phosphorylated substrate using a phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. "Inhibition of p70 S6 Kinase (S6K1) Activity by A77 1726, the Active Me" by Xiulong Xu, Jing Sun et al. [digitalcommons.kansascity.edu]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: PF-4950834 Vehicle Control for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-4950834, a selective Rho-kinase (ROCK) inhibitor, in in vitro studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits greater potency for ROCK2 over ROCK1. The primary mechanism of action involves the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the powder form should be stored at -20°C for up to three years, and the DMSO stock solution should be stored at -80°C for up to one year.
Q3: What is the recommended final concentration of DMSO in cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) in your experiments to account for any effects of the solvent on the cells.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects when interpreting experimental results. For a detailed list of inhibited kinases and their IC50 values, please refer to the data table below.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | 1. Compound precipitation: this compound may precipitate in the culture medium, especially at high concentrations. 2. Cell health and viability: Poor cell health can lead to unreliable results. 3. Inaccurate inhibitor concentration: Errors in serial dilutions or stock concentration. | 1. Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, consider preparing a fresh dilution or using a lower concentration. Sonication or gentle warming (up to 45°C) may aid in dissolution. 2. Regularly check cell morphology and viability. Ensure cells are in the exponential growth phase and not over-confluent. 3. Verify the concentration of your stock solution and perform serial dilutions carefully. |
| High background signal in assays | 1. Autofluorescence of the compound: Some compounds can fluoresce, interfering with fluorescence-based assays. 2. Non-specific binding: The inhibitor may bind non-specifically to assay components. | 1. Run a control with this compound in cell-free medium to check for autofluorescence. 2. Include appropriate controls, such as a known inactive compound with a similar structure, to assess non-specific effects. |
| No observable effect of the inhibitor | 1. Insufficient inhibitor concentration: The concentration of this compound may be too low to elicit a response. 2. Short incubation time: The inhibitor may require a longer incubation period to exert its effect. 3. Inactive compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. 2. Conduct a time-course experiment to identify the appropriate incubation time. 3. Ensure the compound has been stored correctly and prepare fresh stock solutions if degradation is suspected. |
| Cell toxicity observed at expected effective concentrations | 1. High DMSO concentration: The final DMSO concentration in the culture medium may be too high for the specific cell line. 2. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. | 1. Lower the final DMSO concentration to 0.1% or less. Always include a vehicle control with the same DMSO concentration. 2. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 (nM) |
| ROCK2 | 8.35 |
| ROCK1 | 33.12 |
| PRKG1 | 102 |
| PKN1 | 216 |
| SGK2 | 321 |
| PRKG2 | 384 |
| MSK1 | 411 |
| PKA | 424 |
| PRKX | 457 |
| MSK2 | 578 |
| p70S6K | 736 |
| PKCη | 756 |
| SGK1 | 2900 |
Experimental Protocols
Detailed Methodology: In Vitro Efferocytosis Assay with Macrophages
This protocol is adapted from a study investigating the effect of this compound on macrophage efferocytosis.[2]
1. Cell Culture and Reagents:
-
Macrophages: Alveolar macrophages (AM) or monocyte-derived macrophages (MDM) can be used. Culture macrophages in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Apoptotic Cells: Isolate neutrophils from whole blood and label them with a fluorescent dye (e.g., PKH-26). Induce apoptosis by culturing for 20 hours. Confirm apoptosis using Annexin V and a viability dye staining.
2. Experimental Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the macrophages with the desired concentrations of this compound (or vehicle control, DMSO) for at least 2 hours. The inhibitor should remain present throughout the experiment.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a multiplicity of infection (MOI) of 5:1 (apoptotic cells to macrophages).
-
Incubate for 90 minutes to allow for efferocytosis.
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Analyze the percentage of macrophages that have engulfed apoptotic cells using flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vitro efferocytosis assay using this compound.
References
- 1. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PF-4950834 Functional Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the ROCK inhibitor, PF-4950834. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness and reproducibility of your functional assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell adhesion, and motility. By inhibiting ROCK, this compound modulates the phosphorylation of downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), leading to changes in cellular functions like contraction, migration, and phagocytosis.[1][2]
Q2: What are the common functional assays used to assess the activity of this compound?
A2: The activity of this compound is typically assessed using a variety of functional assays that measure the downstream effects of ROCK inhibition. These include:
-
MYPT1 and MLC Phosphorylation Assays: These are direct biochemical readouts of ROCK activity. Inhibition of ROCK by this compound leads to a decrease in the phosphorylation of MYPT1 at Threonine 696 (Thr696) and Threonine 853 (Thr853), and a subsequent decrease in MLC phosphorylation.[3][4] These can be measured by Western blotting or ELISA-based methods.[5][6]
-
Cell Migration (Wound Healing/Scratch) Assays: As ROCK plays a key role in cell motility, its inhibition by this compound is expected to reduce the migration of cells into a "wound" created in a confluent cell monolayer.[7][8]
-
Efferocytosis Assays: Efferocytosis, the clearance of apoptotic cells by phagocytes, is a complex process involving cytoskeletal rearrangements. Studies have shown that this compound can enhance efferocytosis in certain cell types, such as macrophages from COPD patients.[9]
Q3: How should I prepare and handle this compound to ensure consistent results?
A3: Proper compound handling is crucial for minimizing assay variability. It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, perform serial dilutions in the assay medium to minimize precipitation. The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
I. Inconsistent or Unexpected Assay Results
Problem: High variability in my cell-based assay results (e.g., wound healing, efferocytosis).
| Potential Cause | Troubleshooting Recommendation |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to achieve uniform cell distribution in the wells.[10] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter compound concentration and affect cell behavior. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[10] |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both compound treatment and assay reagent addition.[10] |
| Variable "Wound" Creation (Scratch Assay) | Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create uniform scratches. Consider using commercially available inserts that create a consistent cell-free zone.[11][12] |
| Variability in Apoptotic Cell Preparation (Efferocytosis Assay) | Ensure consistent induction of apoptosis in the target cells. The timing and method of induction can affect the quality of the apoptotic cells and their recognition by phagocytes. |
Problem: this compound shows high potency in a biochemical (enzymatic) assay but weak or no activity in my cellular assay.
| Potential Cause | Troubleshooting Recommendation |
| Cellular ATP Concentration | Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher. High cellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.[10] Consider this when comparing biochemical and cellular potencies. |
| Cell Permeability | The compound may have poor permeability across the cell membrane. While this compound is generally cell-permeable, this can vary between cell lines. |
| Compound Efflux | The cell line may express efflux pumps that actively transport the compound out of the cell, reducing its intracellular concentration. |
| Cell Line Specificity | The expression levels and activation status of the Rho/ROCK pathway can vary significantly between different cell lines, influencing their sensitivity to this compound.[10] |
II. Technical Issues with Specific Assays
Problem: Weak or no signal for phosphorylated MYPT1 or MLC in Western blot.
| Potential Cause | Troubleshooting Recommendation |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel.[13] |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage). Use a membrane with a smaller pore size (e.g., 0.2 µm) for low molecular weight proteins like MLC. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[14] |
| Antibody Quality | Verify the specificity and optimal dilution of your primary and secondary antibodies. Use a positive control (e.g., lysate from cells stimulated to activate the Rho/ROCK pathway) to confirm antibody performance. |
| Blocking Agent | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Use BSA or a protein-free blocking buffer instead.[14] |
Problem: High background or non-specific signal in a MYPT1 phosphorylation ELISA.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Washing | Ensure thorough washing between steps to remove unbound reagents. |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other cellular components. Titrate the antibody concentrations to find the optimal signal-to-noise ratio. |
| Cell Number Variability | In cell-based ELISAs, variations in cell number per well can lead to inconsistent results. Consider normalizing the signal to cell number using a method like crystal violet staining. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and the cell line used. It is crucial to determine the IC50 under your specific experimental conditions. The following table provides a template for summarizing your quantitative data.
| Assay Type | Cell Line | This compound IC50 (nM) | Reference/Internal Data |
| MYPT1 Phosphorylation (ELISA) | Panc-1 | [Insert your data here] | [5] |
| Cell Migration (Wound Healing) | MDA-MB-231 | [Insert your data here] | [7] |
| Efferocytosis | COPD Alveolar Macrophages | [Insert your data here] | [9] |
| [Add other assays as needed] | [Specify cell line] | [Insert your data here] |
Note: The IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and substrate concentration. The values in this table are for illustrative purposes and should be determined empirically in your laboratory.
Experimental Protocols & Workflows
Rho/ROCK Signaling Pathway
The following diagram illustrates the simplified Rho/ROCK signaling pathway and the point of inhibition by this compound.
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Functional Assays
The following workflow provides a general framework for conducting functional assays with this compound. Specific details will need to be optimized for each assay and cell line.
References
- 1. In vitro cytotoxicity of six per- and polyfluoroalkyl substances (PFAS) in human immune cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of p38 mitogen-activated protein kinase reduces TNF-induced activation of NF-kappaB, elicits caspase activity, and enhances cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. CurveCurator: a recalibrated F-statistic to assess, classify, and explore significance of dose–response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Figure 9, Dose response curves for the active compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling PF-4950834
Technical Support Center: PF-4950834
This guide provides best practices, experimental protocols, and troubleshooting advice for the handling and storage of this compound, a selective, ATP-competitive Rho-associated coiled-coil kinase (ROCK) inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a selective inhibitor of ROCK1 and ROCK2 kinases, with IC50 values of 33.12 nM and 8.35 nM, respectively.[1] It is utilized in research to explore the therapeutic benefits of ROCK inhibition in chronic inflammatory diseases.[1]
Q2: What are the recommended general storage conditions for this compound? Proper storage is critical to maintain the compound's stability and efficacy. As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, it should be aliquoted and stored at -80°C for up to 1 year.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound? Always handle this compound in a well-ventilated area.[2] To prevent exposure, wear appropriate PPE, including safety goggles and two layers of impervious disposable gloves (e.g., nitrile).[3]
Storage and Stability
Correct storage and handling are essential for ensuring the chemical integrity and biological activity of this compound.
Q4: How should I store the compound upon receipt? Upon receipt, the compound, which is typically shipped on blue ice or at ambient temperature, should be stored as a powder at -20°C.[1] Keep the container tightly sealed and protected from direct sunlight.[2]
Q5: What conditions can lead to compound degradation? this compound is stable under recommended storage conditions.[2] However, degradation can be caused by:
-
Improper Storage Temperature: Storing the compound at temperatures higher than recommended can reduce its shelf life.
-
Moisture: Store in a dry environment to prevent hydrolysis.
-
Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[2]
-
Repeated Freeze-Thaw Cycles: To avoid degradation of stock solutions, it is crucial to aliquot the solution into single-use volumes.
Storage Conditions Summary
| Form | Storage Temperature | Maximum Duration | Notes |
| Powder | -20°C | 3 years[1] | Keep container tightly sealed and dry. |
| In Solvent | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Q6: How do I prepare a stock solution of this compound? The following protocol outlines the preparation of a stock solution in Dimethyl Sulfoxide (DMSO).
Methodology: Stock Solution Preparation
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired molar concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. If solubility issues persist, gentle warming to 45°C can be applied.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store immediately at -80°C.[1]
Q7: How can I prepare an in vivo formulation for animal experiments? A common formulation for intraperitoneal or intravenous administration involves a co-solvent system.
Methodology: In Vivo Formulation (Example) This protocol is a general guideline and may require optimization based on the experimental model and required dosage. A common formulation is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[1]
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO.
-
Sequential Addition: It is critical to add the solvents sequentially, ensuring the solution is clear after each addition.[1]
-
Begin with the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until clear.
-
Finally, add the saline (or PBS/ddH2O) and mix to create the final formulation.
-
-
Administration: Use the formulation immediately after preparation. For sensitive animal models like nude mice, the final DMSO concentration should be kept below 2%.[1]
Troubleshooting Guide
Q8: The compound is not dissolving completely, even at a concentration reported to be soluble. What can I do? If you encounter solubility issues, auxiliary dissolution methods can be employed. Gentle heating of the solution to 45°C or brief sonication can help accelerate the process.[1] Always ensure your solvent is of high purity and anhydrous, as contaminants can affect solubility.
Q9: My in vivo formulation appears cloudy or has formed a precipitate. What went wrong? Cloudiness or precipitation usually indicates a solubility issue within the co-solvent mixture.
-
Sequential Addition: Ensure that the solvents were added in the correct order and that the solution was mixed until clear after each addition.[1]
-
Solvent Ratios: The provided formulation is a general guideline. The ratio of PEG300 and Tween-80 may need to be adjusted to maintain clarity for your specific concentration.[1]
-
Concentration: The final concentration of the drug may be too high for the chosen vehicle. Consider preparing a more dilute formulation.
Q10: I am observing a loss of compound activity in my experiments. What are the potential causes? A loss of activity often points to compound degradation.
-
Improper Storage: Verify that both the powder and stock solutions have been stored at the correct temperatures (-20°C and -80°C, respectively).[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. Always use freshly thawed aliquots for each experiment.
-
Contamination: Ensure that the compound has not been exposed to incompatible materials such as strong acids or bases.[2]
References
Validation & Comparative
PF-4950834 versus other ROCK inhibitors like Y-27632
A Comprehensive Comparison of ROCK Inhibitors: PF-4950834 vs. Y-27632
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and apoptosis. Their significance in various pathological conditions has led to the development of numerous inhibitors. This guide provides an objective comparison of two prominent ROCK inhibitors, this compound and Y-27632, offering insights into their performance backed by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and Y-27632 are ATP-competitive inhibitors of ROCK kinases.[1][2] They exert their inhibitory effects by binding to the ATP-binding pocket of the kinase domain of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and Y-27632, highlighting their potency against the two ROCK isoforms.
| Inhibitor | Target | IC50 | Ki |
| This compound | ROCK1 | 33.12 nM[1][2] | - |
| ROCK2 | 8.35 nM[1][2] | - | |
| Y-27632 | ROCK1 | - | 220 nM |
| ROCK2 | - | 300 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare ROCK inhibitors are provided below.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein.
Objective: To determine the IC50 or Ki value of an inhibitor against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myelin basic protein (MBP) or a synthetic peptide substrate (e.g., a peptide derived from MYPT1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (this compound, Y-27632) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the ROCK enzyme, the substrate, and the test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membranes to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or a luminescence-based method.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Cellular Assay: Inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1) Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, MYPT1.
Objective: To determine the cellular potency of an inhibitor.
Materials:
-
A suitable cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, Y-27632) at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of MYPT1 using Western blotting or ELISA.
-
For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-MYPT1 and anti-total-MYPT1 antibodies.
-
For ELISA: Use a sandwich ELISA kit with a capture antibody for total MYPT1 and a detection antibody for phospho-MYPT1.
-
-
Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).
-
Normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.
-
Plot the percentage of inhibition of MYPT1 phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
Visualizations
ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating signals from the small GTPase RhoA to the actin cytoskeleton, leading to cellular contraction.
Caption: ROCK signaling pathway and points of inhibition.
Experimental Workflow for ROCK Inhibitor Comparison
This diagram outlines a typical workflow for comparing the potency of different ROCK inhibitors.
Caption: Workflow for comparing ROCK inhibitors.
References
A Comparative Guide: PF-4950834 and p38 MAPK Inhibitors in Macrophage Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of PF-4950834, a Rho-associated protein kinase (ROCK) inhibitor, and various p38 mitogen-activated protein kinase (p38 MAPK) inhibitors on key macrophage functions. The data presented here is crucial for understanding the distinct immunomodulatory roles of these compounds and their potential therapeutic applications in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Summary of Effects on Macrophage Function
Macrophages play a critical role in both the initiation and resolution of inflammation. Their functions, including cytokine production, phagocytosis of pathogens, and clearance of apoptotic cells (efferocytosis), are tightly regulated by intracellular signaling pathways. Both the ROCK and p38 MAPK pathways are significant regulators of these processes. This guide summarizes the differential effects of inhibiting these two pathways using this compound and established p38 MAPK inhibitors.
A key study investigated the effects of the ROCK inhibitor this compound and the p38 MAPK inhibitors VX745 and SCIO469 on macrophages from COPD patients.[1] The findings highlight distinct impacts on pro-inflammatory cytokine secretion and cellular clearance mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and p38 MAPK inhibitors on macrophage cytokine production.
Table 1: Effect of Inhibitors on TNFα Production by COPD Alveolar Macrophages [1]
| Inhibitor | Concentration | TNFα Production (% of Control) |
| This compound (ROCK Inhibitor) | 100 nM | ~100% |
| 1000 nM | ~50% | |
| VX745 (p38 MAPK Inhibitor) | 10 nM | ~100% |
| 100 nM | ~40% | |
| 1000 nM | ~30% | |
| SCIO469 (p38 MAPK Inhibitor) | 10 nM | ~100% |
| 100 nM | ~60% | |
| 1000 nM | ~50% * |
* Indicates a statistically significant reduction (p<0.05) compared to the control.
Table 2: Effect of Inhibitors on IL-6 Production by COPD Alveolar Macrophages [1]
| Inhibitor | Concentration | IL-6 Production (% of Control) |
| This compound (ROCK Inhibitor) | 100 nM | ~60% |
| 1000 nM | ~40% | |
| VX745 (p38 MAPK Inhibitor) | 10 nM | ~100% |
| 100 nM | ~50% | |
| 1000 nM | ~40% | |
| SCIO469 (p38 MAPK Inhibitor) | 10 nM | ~100% |
| 100 nM | ~90% | |
| 1000 nM | ~60% * |
* Indicates a statistically significant reduction (p<0.05) compared to the control.
Key Functional Comparisons
Cytokine Production: Both this compound and the p38 MAPK inhibitors demonstrated the ability to reduce the production of the pro-inflammatory cytokines TNFα and IL-6 from alveolar macrophages of COPD patients stimulated with Streptococcus pneumoniae.[1] The p38 MAPK inhibitors, particularly VX745, appeared to be more potent at lower concentrations for inhibiting TNFα, while both classes of inhibitors showed significant effects on IL-6 production.[1] The p38 MAPK pathway is a well-established regulator of pro-inflammatory cytokine expression.[1][2]
Phagocytosis of Bacteria: A critical function of macrophages is the engulfment of pathogens. In the context of COPD, where bacterial colonization is common, this function is often impaired.[1] Interestingly, neither the ROCK inhibitor this compound nor the p38 MAPK inhibitors (VX745 and SCIO469) had any significant effect on the phagocytosis of S. pneumoniae or non-typeable H. influenzae by alveolar macrophages or monocyte-derived macrophages from COPD patients.[1] This suggests that while these pathways are involved in the inflammatory response, they may not be the primary drivers of bacterial internalization in these cells.
Efferocytosis (Clearance of Apoptotic Cells): The clearance of apoptotic cells is a crucial process for resolving inflammation and preventing secondary necrosis. Macrophages from COPD patients exhibit defective efferocytosis.[1] A significant finding was that the ROCK inhibitor this compound enhanced efferocytosis in both alveolar and monocyte-derived macrophages from COPD patients.[1] In contrast, the p38 MAPK inhibitors had no effect on this process.[1] This highlights a key functional divergence between ROCK and p38 MAPK inhibition in macrophages.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for assessing macrophage function.
Caption: p38 MAPK Signaling Pathway in Macrophages.
References
Validating Cellular Target Engagement of PF-4950834: A Comparative Guide for Researchers
For researchers in drug discovery and development, confirming that a compound engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of PF-4950834, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document outlines quantitative comparisons with other common ROCK inhibitors, details experimental protocols for validation, and provides visual workflows and pathway diagrams to support experimental design.
This compound is an ATP-competitive inhibitor of ROCK, with a higher selectivity for ROCK2 over ROCK1. Validating its engagement with ROCK in a cellular environment is essential for interpreting pharmacological effects and guiding further development. This guide compares this compound with two other widely used ROCK inhibitors, Y-27632 and Fasudil, and details key experimental procedures to assess target engagement.
Quantitative Comparison of ROCK Inhibitors
The inhibitory potency of this compound has been benchmarked against other well-known ROCK inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against ROCK1 and ROCK2.
| Compound | Target | IC50 / Ki |
| This compound | ROCK1 | 33.12 nM |
| ROCK2 | 8.35 nM | |
| Y-27632 | ROCK1 | Ki: 220 nM |
| ROCK2 | Ki: 300 nM | |
| Fasudil | ROCK1 | Ki: 0.33 µM |
| ROCK2 | IC50: 0.158 µM |
Signaling Pathway of ROCK and Point of Inhibition
The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and migration. This compound and other ROCK inhibitors act by blocking the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.
A Head-to-Head Comparison of PF-4950834 and Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor PF-4950834 with other classes of anti-inflammatory compounds, specifically p38 mitogen-activated protein kinase (MAPK) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the evaluation of these compounds for anti-inflammatory research and development.
Executive Summary
Inflammation is a complex biological process central to numerous diseases. Small molecule inhibitors targeting key signaling pathways involved in the inflammatory cascade are of significant interest for therapeutic development. This guide focuses on a comparative analysis of three distinct classes of anti-inflammatory agents:
-
This compound: A selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).
-
p38 MAPK Inhibitors (VX745 and SCIO469): Potent inhibitors of the p38 mitogen-activated protein kinase.
-
PI3K Inhibitors (IC87114 and NVS-PI3K-4): Selective inhibitors of phosphoinositide 3-kinase isoforms.
The data presented herein is compiled from various publicly available sources. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide consolidates the available information to provide a comprehensive overview of their respective potencies and mechanisms of action.
Data Presentation
The following tables summarize the quantitative data for each compound, including their inhibitory concentrations (IC50) against their primary targets and their effects on inflammatory markers.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 (nM) | Source |
| This compound | ROCK1 | 33.12 | [1] |
| ROCK2 | 8.35 | [1][2] | |
| VX745 | p38α | 10 | [3] |
| p38β | 220 | [3] | |
| SCIO469 | p38α | 9 | N/A |
| IC87114 | PI3Kδ | 500 | N/A |
| NVS-PI3K-4 | PI3Kγ | 90 | N/A |
Table 2: Inhibition of Inflammatory Mediator Production
| Compound | Cell Type | Stimulant | Inhibited Mediator | IC50 (nM) | Source |
| This compound | Human Endothelial Cells | N/A | VCAM-1, ICAM-1, IL-8, MCP-1 | Not Reported | N/A |
| VX745 | Human PBMCs | LPS | IL-1β | 56 | [3] |
| Human PBMCs | LPS | TNF-α | 52 | [3] | |
| PI3K Inhibitors (General) | Macrophages | LPS | IL-1β, IL-6, TNF-α | Not Reported | [4] |
Experimental Protocols
This section details the general methodologies for the key experiments cited in this guide.
Rho-Kinase (ROCK) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of ROCK enzymes (ROCK1 and ROCK2).
-
Principle: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme. The reduction in phosphorylation in the presence of the inhibitor is quantified to determine its potency.
-
Substrate: A common substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Detection: The phosphorylated substrate is detected using a specific antibody, typically in an ELISA format or by Western blot.
-
Procedure Outline:
-
Recombinant ROCK1 or ROCK2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The substrate (e.g., recombinant MYPT1) and ATP are added to initiate the kinase reaction.
-
The reaction is incubated to allow for phosphorylation.
-
The amount of phosphorylated substrate is quantified using an anti-phospho-substrate antibody.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
p38 MAPK Inhibition Assay
This assay determines the potency of compounds in inhibiting p38 MAPK activity.
-
Principle: Similar to the ROCK assay, this method measures the phosphorylation of a p38 MAPK substrate.
-
Substrate: Activating Transcription Factor 2 (ATF-2) is a commonly used substrate.
-
Detection: Phosphorylated ATF-2 is detected using a specific antibody.
-
Procedure Outline:
-
Recombinant p38 MAPK enzyme is pre-incubated with the inhibitor (e.g., VX745, SCIO469).
-
The substrate (ATF-2) and ATP are added to start the reaction.
-
Following incubation, the level of phosphorylated ATF-2 is measured.
-
IC50 values are determined from the dose-response curve.
-
PI3K Inhibition Assay
This assay measures the inhibition of phosphoinositide 3-kinase activity.
-
Principle: PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). The assay quantifies the amount of PIP3 produced.
-
Substrate: PIP2 is the key substrate.
-
Detection: The product, PIP3, can be detected using various methods, including radiolabeling, fluorescently labeled PIP2, or by using a PIP3-binding protein in an ELISA format.
-
Procedure Outline (ELISA-based):
-
PI3K enzyme is incubated with the test compound (e.g., IC87114, NVS-PI3K-4).
-
PIP2 and ATP are added to initiate the kinase reaction.
-
The reaction mixture is then transferred to a plate coated with a PIP3-binding protein.
-
A labeled secondary antibody or a competitive binding agent is used to quantify the amount of PIP3 produced.
-
The IC50 value is calculated based on the reduction in PIP3 production at different inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each class of inhibitors and a general experimental workflow for their evaluation.
Caption: Rho-Kinase (ROCK) signaling pathway in inflammation.
Caption: p38 MAPK signaling pathway in inflammation.
Caption: PI3K signaling pathway in inflammation.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
This compound, as a selective ROCK inhibitor, presents a distinct mechanism of action for combating inflammation compared to p38 MAPK and PI3K inhibitors. Its role in modulating the actin cytoskeleton and leukocyte migration offers a unique therapeutic angle. The p38 MAPK inhibitors, VX745 and SCIO469, demonstrate potent inhibition of key pro-inflammatory cytokine production. PI3K inhibitors, particularly those targeting the δ and γ isoforms, are also effective in suppressing inflammatory responses in immune cells.
The choice of an optimal anti-inflammatory compound will depend on the specific disease context and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their drug discovery and development efforts. Further direct comparative studies are warranted to delineate the subtle differences in efficacy and potential side-effect profiles of these promising anti-inflammatory agents.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PF-4950834 Demonstrates Comparable Anti-Inflammatory and Pro-Efferocytic Effects to Other Rho Kinase Inhibitors in COPD Models
Preclinical data suggests that the Rho kinase (ROCK) inhibitor PF-4950834 exerts effects similar to other well-established ROCK inhibitors, such as Y-27632 and Fasudil, in models of Chronic Obstructive Pulmonary Disease (COPD). These effects primarily revolve around the enhancement of macrophage efferocytosis, reduction of inflammation, and attenuation of airway remodeling, key pathological features of COPD.
A critical dysfunction in COPD is the impaired ability of alveolar macrophages to clear apoptotic cells, a process known as efferocytosis. This defect contributes to chronic inflammation and tissue damage. Studies have shown that this compound can reverse this deficiency. In in vitro experiments using alveolar macrophages from COPD patients, this compound significantly enhanced the efferocytosis of apoptotic neutrophils.[1] This pro-efferocytic effect is a key mechanism shared with other ROCK inhibitors. For instance, Y-27632 has also been demonstrated to promote the phagocytosis of apoptotic cells by macrophages.[2]
Beyond improving efferocytosis, ROCK inhibitors collectively exhibit broader anti-inflammatory and anti-remodeling properties relevant to COPD. In various animal models of lung injury and fibrosis, which share pathological features with COPD, inhibitors like Y-27632 and Fasudil have been shown to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the airways.[3][4] Furthermore, these compounds can decrease the production of pro-inflammatory cytokines.[5][6] For example, Fasudil has been shown to reduce the levels of inflammatory mediators like IL-1β, IL-6, and TNF-α in lung models.[5] While direct data on the effect of this compound on cytokine production in COPD macrophages is limited, its known inhibition of the ROCK pathway, a central regulator of inflammatory responses, suggests a similar anti-inflammatory profile.[1]
Airway remodeling, characterized by fibrosis and changes in the extracellular matrix, is another hallmark of COPD. Preclinical studies have demonstrated that ROCK inhibitors can counteract these processes. For example, both Y-27632 and Fasudil have been found to attenuate collagen deposition and the expression of fibrosis markers in animal models of pulmonary fibrosis.[7][8] These effects are mediated through the inhibition of TGF-β signaling, a key driver of fibrosis. Given that this compound targets the same signaling pathway, it is anticipated to have comparable anti-remodeling effects in COPD.
Comparative Data on the Effects of Rho Kinase Inhibitors
| Inhibitor | Model System | Key Parameter | Observed Effect | Reference |
| This compound | Alveolar & Monocyte-Derived Macrophages from COPD Patients | Efferocytosis of Apoptotic Neutrophils | Increased efferocytosis in a concentration-dependent manner.[1] | [1] |
| Y-27632 | Murine Macrophages | Efferocytosis of Apoptotic Neutrophils | Enhanced efferocytosis.[2] | [2] |
| Guinea Pig Model of Chronic Allergic Inflammation | Airway Remodeling (Collagen Deposition) | Reduced collagen levels in airway walls.[4] | [4] | |
| Guinea Pig Model of Chronic Allergic Inflammation | Inflammatory Cell Infiltration (Eosinophils) | Reduced number of eosinophils in alveolar septa.[4] | [4] | |
| Fasudil | Mouse Model of Bleomycin-Induced Pulmonary Fibrosis | Inflammatory Cell Infiltration (Macrophages & Neutrophils) | Significantly reduced the number of total cells, macrophages, and neutrophils in BALF.[3] | [3] |
| Mouse Model of Bleomycin-Induced Pulmonary Fibrosis | Airway Remodeling (Collagen Deposition) | Significantly decreased hydroxyproline content in the lungs.[3] | [3] | |
| Rat Model of Smoke Exposure-Induced Cognitive Impairment | Inflammatory Cytokines in BALF (IL-1β, IL-6, TNF-α) | Significantly decreased the concentrations of inflammatory cytokines.[5] | [5] |
Experimental Methodologies
Macrophage Efferocytosis Assay
The capacity of macrophages to engulf apoptotic cells (efferocytosis) is a key functional endpoint. A common method to assess this is through flow cytometry.
Protocol:
-
Isolation of Macrophages: Alveolar macrophages are obtained from bronchoalveolar lavage (BAL) fluid of COPD patients and healthy controls. Monocyte-derived macrophages (MDMs) are generated by isolating monocytes from peripheral blood and differentiating them in culture.
-
Induction of Neutrophil Apoptosis: Neutrophils are isolated from healthy donor blood and apoptosis is induced by methods such as UV irradiation or incubation with staurosporine.
-
Labeling of Apoptotic Neutrophils: Apoptotic neutrophils are labeled with a fluorescent dye, such as PKH-26, to allow for their detection.
-
Co-culture: Labeled apoptotic neutrophils are co-cultured with the isolated macrophages at a specific ratio (e.g., 5:1) for a defined period (e.g., 90 minutes).
-
Flow Cytometry Analysis: After co-culture, cells are harvested and stained with a macrophage-specific antibody (e.g., anti-CD11b). The percentage of macrophages that have engulfed fluorescently labeled neutrophils is then quantified using a flow cytometer. The efferocytosis index is calculated as the percentage of macrophages positive for the fluorescent dye.
Signaling Pathways and Experimental Workflow
The therapeutic effects of Rho kinase inhibitors in COPD models are rooted in their ability to modulate specific intracellular signaling pathways.
Caption: ROCK signaling pathway in COPD and points of inhibition.
Caption: Experimental workflow for assessing macrophage efferocytosis.
References
- 1. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fasudil, a Rho-Kinase Inhibitor, Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Y-27632 is associated with corticosteroid-potentiated control of pulmonary remodeling and inflammation in guinea pigs with chronic allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasudil, an inhibitor of Rho-associated coiled-coil kinase, improves cognitive impairments induced by smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECT OF RHO-KINASE INHIBITOR, Y27632, ON PORCINE CORNEAL ENDOTHELIAL CELL CULTURE, INFLAMMATION AND IMMUNE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair [frontiersin.org]
- 8. Fasudil, an inhibitor of Rho-associated coiled-coil kinase, attenuates hyperoxia-induced pulmonary fibrosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of the Rho Kinase Inhibitor PF-4950834 Compared to Existing COPD Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the novel Rho kinase (ROCK) inhibitor, PF-4950834, with established Chronic Obstructive Pulmonary Disease (COPD) therapies, including long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and inhaled corticosteroids (ICS). The following sections detail the comparative efficacy across key pathological features of COPD, supported by experimental data and methodologies.
Executive Summary
In vitro evidence suggests that this compound, a Rho kinase inhibitor, demonstrates potential as a therapeutic agent for COPD by addressing multiple facets of the disease's pathology. Notably, it has been shown to enhance the clearance of apoptotic cells by macrophages, a crucial process impaired in COPD.[1] This guide synthesizes available in vitro data to compare the efficacy of this compound and other ROCK inhibitors against current standard-of-care treatments in models of airway smooth muscle contraction, inflammation, and mucus production.
Comparative Efficacy Data
The following tables summarize the quantitative in vitro effects of this compound (and other ROCK inhibitors) and existing COPD therapies on key cellular and physiological processes relevant to COPD.
Table 1: Effect on Airway Smooth Muscle Contraction
| Therapy Class | Compound(s) | Experimental Model | Key Findings | Reference(s) |
| ROCK Inhibitor | Y-27632, Fasudil, H-1152 | Rat bronchial smooth muscle pre-contracted with acetylcholine | Concentration-dependent relaxation of pre-contracted airway smooth muscle. H-1152 was the most potent. | [2] |
| Long-Acting β2-Agonist (LABA) | Salbutamol, Formoterol | Guinea-pig tracheal smooth muscle | Relaxation of pilocarpine-contracted trachea. | [3] |
| Long-Acting Muscarinic Antagonist (LAMA) | Tiotropium, Umeclidinium, Aclidinium, Glycopyrronium | Human bronchial rings | Inhibition of contractile response evoked by electrical field stimulation. Tiotropium and umeclidinium showed the most stable and long-lasting inhibition. | [4] |
Table 2: Effect on Inflammatory Mediator Release
| Therapy Class | Compound(s) | Experimental Model | Key Findings | Reference(s) |
| ROCK Inhibitor | GSK429286 A | Guinea pig model of allergic airway inflammation | Reduction in inflammatory cytokines IL-2, IL-4, and IL-5 in lung homogenates. | [5] |
| Inhaled Corticosteroid (ICS) | Budesonide, Fluticasone Propionate | Human lung epithelial cells (A549) and human alveolar macrophages | Dose-dependent inhibition of swine dust- or LPS-induced IL-6, IL-8, and TNF-α release. Fluticasone was approximately 10 times more potent than budesonide. | [1] |
| Long-Acting β2-Agonist (LABA) | Olodaterol | In vitro model of airway epithelium | Attenuated RSV-induced secretion of IL-8. |
Table 3: Effect on Mucus Production
| Therapy Class | Compound(s) | Experimental Model | Key Findings | Reference(s) |
| ROCK Inhibitor | Fasudil | Human airway epithelial cells (16HBE) challenged with house dust mite (HDM) extracts | Inhibited HDM extract-induced MUC5AC expression. | [1] |
| Long-Acting Muscarinic Antagonist (LAMA) | Tiotropium | Human airway epithelial cells stimulated with IL-13 | Partly prevented IL-13-induced MUC5AC-positive cells (47-92% inhibition) and MUC5AC gene expression (105-fold induction by IL-13 was reduced). | [5] |
| Inhaled Corticosteroid (ICS) | Fluticasone Propionate | Differentiated primary human bronchial epithelial cells infected with rhinovirus (HRV) | Decreased HRV-induced MUC5AC and MUC5B gene expression and protein release. | [6] |
Table 4: Effect on Macrophage Function in COPD
| Therapy Class | Compound(s) | Experimental Model | Key Findings | Reference(s) |
| ROCK Inhibitor | This compound | Alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from COPD patients | Enhanced efferocytosis (clearance of apoptotic cells) in both AM and MDM from COPD patients. | [1] |
| p38 MAPK Inhibitors | VX745, SCIO469 | Alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from COPD patients | No alteration in efferocytosis. | [1] |
| PI3K Inhibitors | NVS-P13K-2, NVS-P13K-3, NVS-P13K-5 | Alveolar macrophages (AM) and monocyte-derived macrophages (MDM) from COPD patients | No alteration in efferocytosis. | [1] |
Experimental Protocols
A detailed description of the methodologies used in the key cited experiments is provided below to allow for critical evaluation and replication.
1. Macrophage Phagocytosis and Efferocytosis Assay (this compound)
-
Cell Source: Alveolar macrophages (AM) were obtained from broncho-alveolar lavage (BAL) and monocyte-derived macrophages (MDM) were generated from peripheral blood monocytes of COPD patients (GOLD stage II/III) and healthy ex-smoker controls.
-
Inhibitors: this compound (ROCK inhibitor), VX745 and SCIO469 (p38 MAPK inhibitors), NVS-P13K-2 (PI3Kα inhibitor), NVS-P13K-3 (PI3Kδ inhibitor), and NVS-P13K-5 (PI3Kγ inhibitor) were used.
-
Efferocytosis Assay: Macrophages were incubated with the inhibitors for 1 hour before the addition of apoptotic human neutrophils (labeled with a pH-sensitive dye). The percentage of macrophages containing apoptotic cells was determined by flow cytometry.
-
Data Analysis: Statistical analysis was performed to compare the effects of the different inhibitors on the percentage of macrophages performing efferocytosis.
2. Airway Smooth Muscle Contraction Assay (ROCK Inhibitors)
-
Tissue Source: Bronchial smooth muscle strips were obtained from rats.
-
Experimental Setup: The muscle strips were mounted in an organ bath and pre-contracted with acetylcholine.
-
Treatment: Increasing concentrations of ROCK inhibitors (Y-27632, fasudil, H-1152) were added to the organ bath.
-
Measurement: The relaxation of the smooth muscle was measured isometrically.
-
Data Analysis: Concentration-response curves were generated to determine the potency of each inhibitor.[2]
3. Cytokine Release Assay (Inhaled Corticosteroids)
-
Cell Lines: Human lung epithelial cells (A549) and human alveolar macrophages were used.
-
Stimulation: Cells were stimulated with swine dust extract or lipopolysaccharide (LPS) to induce the release of inflammatory cytokines.
-
Treatment: Cells were treated with a dose-range of budesonide or fluticasone propionate (10⁻¹³ to 10⁻⁸ M).
-
Measurement: The concentrations of IL-6, IL-8, and TNF-α in the cell culture supernatants were measured by ELISA.
-
Data Analysis: Dose-response curves were generated to compare the inhibitory potency of the two corticosteroids.[1]
4. Mucin Gene Expression Assay (Long-Acting Muscarinic Antagonists)
-
Cell Culture: Human airway epithelial cells were cultured at an air-liquid interface to induce differentiation into a mucociliary phenotype.
-
Stimulation: Goblet cell metaplasia and MUC5AC expression were induced by treatment with interleukin-13 (IL-13).
-
Treatment: Cells were treated with tiotropium (10 nM) in the presence of IL-13.
-
Measurement: MUC5AC gene expression was quantified by quantitative real-time PCR (qPCR). The number of MUC5AC-positive cells was determined by histochemistry.
-
Data Analysis: The fold change in MUC5AC gene expression and the percentage of MUC5AC-positive cells were compared between treatment groups.[5]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and existing COPD therapies.
Caption: this compound inhibits ROCK, preventing the inactivation of MLCP and leading to reduced airway smooth muscle contraction.
Caption: LABAs activate the β2-adrenergic receptor, leading to increased cAMP, PKA activation, and ultimately bronchodilation.
Caption: LAMAs block acetylcholine from binding to M3 muscarinic receptors, thereby reducing bronchoconstriction and mucus secretion.
Caption: ICSs activate the glucocorticoid receptor, leading to increased anti-inflammatory gene expression and repression of pro-inflammatory pathways.
Conclusion
The in vitro data presented in this guide suggest that the ROCK inhibitor this compound holds promise as a novel therapeutic for COPD. Its unique ability to enhance efferocytosis in macrophages from COPD patients, a function not observed with p38 MAPK or PI3K inhibitors, highlights a potentially distinct and beneficial mechanism of action.[1] Furthermore, the broader class of ROCK inhibitors demonstrates efficacy in reducing airway smooth muscle contraction, a key feature of airflow limitation in COPD. While direct comparative studies are limited, the available in vitro evidence indicates that ROCK inhibition may offer a multi-faceted approach to COPD treatment, addressing not only bronchoconstriction but also underlying inflammatory and remodeling processes. Further head-to-head in vitro and subsequent in vivo studies are warranted to fully elucidate the comparative efficacy of this compound against current standard-of-care therapies.
References
- 1. Rho-kinase inhibitor fasudil reduces allergic airway inflammation and mucus hypersecretion by regulating STAT6 and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-Associated Protein Kinase Inhibition Enhances Airway Epithelial Basal-Cell Proliferation and Lentivirus Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PF-4950834 Activity Against Novel ROCK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, PF-4950834, against a selection of novel ROCK inhibitors. The content is designed to assist researchers in making informed decisions for their specific experimental needs by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to ROCK Inhibition
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Consequently, ROCK inhibitors have emerged as valuable research tools and promising therapeutic agents for a range of diseases, including glaucoma, cancer, and cardiovascular disorders.[1] This guide focuses on comparing the activity of this compound, a potent and selective ROCK inhibitor, with more recently developed inhibitors.
Comparative Analysis of ROCK Inhibitor Activity
The following table summarizes the available quantitative data for this compound and selected novel ROCK inhibitors. It is important to note that the data presented here has been collated from different studies and direct head-to-head comparisons may not be available. Therefore, these values should be interpreted with consideration of the varying experimental conditions.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Key Features | Reference |
| This compound | ROCK1, ROCK2 | 33.12 nM | 8.35 nM | Potent, selective, and orally bioavailable ATP-competitive inhibitor. | |
| Sovesudil (PHP-201) | ROCK1, ROCK2 | 3.7 nM | 2.3 nM | Potent, ATP-competitive, locally acting inhibitor designed for topical administration with reduced systemic side effects. | [3] |
| PHP-0961 | ROCK | Not Available | Not Available | A novel "soft drug" ROCK inhibitor, reported to have equal or superior efficacy to Y-27632 in enhancing corneal endothelial cell proliferation and adhesion. | [4] |
| RKI-18 | ROCK1, ROCK2 | 397 nM | 349 nM | A potent inhibitor with demonstrated anti-migratory and anti-invasive activities in cancer cells. |
Signaling Pathway
The diagram below illustrates the canonical ROCK signaling pathway, highlighting the central role of RhoA in activating ROCK and the subsequent downstream phosphorylation of key substrates that regulate actin dynamics and cell contractility.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of ROCK inhibitors.
In Vitro Kinase Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of ROCK.
Experimental Workflow:
References
- 1. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. abmole.com [abmole.com]
- 4. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-4950834 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for PF-4950834, a selective Rho kinase (ROCK) inhibitor used in chronic inflammatory disease research.[1] While a specific Safety Data Sheet (SDS) for this compound provides general guidance, this document synthesizes that information with broader laboratory waste management protocols to ensure safe and compliant disposal.
Waste Characterization and Segregation: A Primary Step
Before disposal, it is essential to characterize the waste stream containing this compound. As a research-grade chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The SDS for a similar compound indicates that it is a beige crystalline powder and advises to avoid its discharge into the environment.[2]
Key Principles for Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed container.[3] Labware lightly contaminated with this compound, such as gloves and paper towels, should also be disposed of in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvents must be kept separate.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for chemical waste.[4]
Container Management and Labeling: Ensuring Clarity and Safety
Proper container selection and labeling are paramount to prevent accidental exposure and ensure correct handling by waste management personnel.
-
Container Choice: Use containers that are compatible with the chemical waste. For liquid waste, plastic or plastic-coated glass bottles are often preferred to minimize the risk of breakage.[3] Ensure containers have tightly fitting caps.
-
Labeling Requirements: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the following information:
-
Full chemical name(s) of the contents (e.g., "this compound in DMSO/Saline solution"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume of each component.
-
The date when the first drop of waste was added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
Appropriate hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment").[4]
-
Disposal Procedures: Adherence to Regulations
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In a laboratory setting, this typically involves collection by a licensed hazardous waste disposal company.[2]
General Disposal Workflow:
-
Collection: Accumulate waste in properly labeled containers at or near the point of generation.
-
Storage: Store waste containers in a designated, secure area, segregated by compatibility.
-
Pickup Request: Once a container is full or has reached its accumulation time limit, request a pickup from your institution's EHS department or their contracted waste disposal service.
-
Documentation: Maintain a manifest or record of the waste disposal for regulatory compliance.
Quantitative Data for General Laboratory Waste Disposal
While specific quantitative limits for this compound are not available, the following table provides general guidelines for the disposal of certain types of laboratory waste, which can serve as a reference for non-hazardous materials. Note: this compound should be treated as hazardous waste and not be disposed of via these methods.
| Waste Type | Disposal Method | Quantitative Limits |
| Non-Hazardous Liquids | Sanitary Sewer | Must be water-soluble and not harmful to aquatic life. |
| Non-Hazardous Solids | Regular Trash | Must not be chemically contaminated. |
Experimental Protocols and Visualized Workflows
While specific experimental protocols for the disposal of this compound are not publicly available, the following logical workflow for chemical waste disposal can be applied.
Logical Workflow for Chemical Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling PF-4950834
IMMEDIATE ACTION REQUIRED: Before handling PF-4950834, it is crucial to understand that a specific Material Safety Data Sheet (MSDS) containing detailed toxicological and safety information is not publicly available. Therefore, this compound must be handled as a potentially hazardous substance of unknown toxicity. The following guidance is based on established principles of laboratory safety for research chemicals and is intended to provide a framework for safe operational and disposal procedures. All personnel must be trained in general laboratory safety and the specific procedures outlined below before working with this compound.
Essential Safety & Logistical Information
As a selective, ATP-competitive Rho kinase (ROCK) inhibitor, this compound is a bioactive small molecule.[1] While specific hazard data is unavailable, researchers should assume the compound may be toxic and/or irritating upon contact or inhalation. The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 345.39 g/mol |
| Appearance | Solid Powder |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, a conservative approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles with side shields are required. A face shield should be worn in situations where splashing is possible.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific chemical compatibility data, nitrile gloves are a recommended minimum. Consider double-gloving, especially when handling concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.
-
Body Protection: A buttoned lab coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown.
-
Respiratory Protection: Work with the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be considered after a thorough risk assessment by your institution's Environmental Health and Safety (EHS) department.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow provides a step-by-step guide for laboratory operations.
Safe Handling Workflow for this compound
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container at -20°C in a designated and labeled area.
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Prepare all necessary materials, including solvents, glassware, and waste containers.
-
Donning PPE: Put on all required personal protective equipment as outlined above.
-
Weighing: To avoid generating dust, weigh the solid compound in the chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolution: Add the solvent to the solid in a closed container within the fume hood.
-
Experimental Use: Conduct all experimental procedures involving this compound in a well-ventilated area, preferably a fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and labware (pipette tips, tubes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and quantity.
-
Consult EHS: Do not dispose of any material containing this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures and to schedule a waste pickup. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
